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Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate Documentation Hub

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  • Product: Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate
  • CAS: 157425-54-2

Core Science & Biosynthesis

Foundational

Chemical Properties and Synthetic Utility of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate: A Technical Guide

Executive Summary Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (CAS: 157425-54-2) is a highly functionalized, electron-deficient pyrrole derivative that serves as a pivotal building block in advanced organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (CAS: 157425-54-2) is a highly functionalized, electron-deficient pyrrole derivative that serves as a pivotal building block in advanced organic synthesis. Characterized by a unique substitution pattern—a 2-carboxylate directing group, a 4-bromo cross-coupling handle, and a 5-acetyl moiety—this compound is engineered for the precise construction of complex polycyclic heteroaromatic frameworks. This technical guide details its physicochemical properties, structural reactivity, and its critical role in the total synthesis of the potent antitumor antibiotic Duocarmycin SA, providing a field-proven, self-validating protocol for its palladium-catalyzed cross-coupling.

Physicochemical Profile and Structural Reactivity

To effectively utilize this building block, researchers must understand its baseline quantitative parameters and electronic behavior .

Table 1: Key Chemical and Physical Properties

PropertyValue / Description
Chemical Name Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate
CAS Number 157425-54-2
Linear Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
InChIKey IECZBSNUKCUXBB-UHFFFAOYSA-N
Physical Form Solid (Powder)
Purity ≥98%
Storage Conditions 2-8 °C, sealed, protected from moisture
Hazard Classification H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)

Electronic and Steric Reactivity Profile: While the 1H-pyrrole nucleus is inherently electron-rich, the synergistic electron-withdrawing effects of the 2-methoxycarbonyl and 5-acetyl groups significantly deplete the electron density of the aromatic ring. This electronic modulation has two critical consequences:

  • Enhanced Oxidative Addition: The electron-deficient nature of the ring weakens the C4–Br bond, lowering the activation energy required for the oxidative insertion of low-valent transition metals (e.g., Pd(0)) during cross-coupling.

  • N-H Acidity: The N-H proton becomes highly acidic, allowing for selective deprotonation and N-alkylation or N-protection under mild basic conditions without the risk of competitive C-alkylation.

Key Synthetic Application: The Duocarmycin SA Paradigm

The true utility of methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate is exemplified in the formal total synthesis of Duocarmycin SA, an exceptionally potent DNA-alkylating antitumor antibiotic. The construction of its complex tricyclic core (pyrrolo[3,2-f]quinoline) relies heavily on the selective reactivity of the 4-bromo and 5-acetyl substituents.

In the seminal methodology developed by Muratake et al. , this bromopyrrole undergoes a regioselective Stille cross-coupling with 3-(tributylstannyl)pyridines. Following the C-C bond formation, the 5-acetyl group is converted into a silyl enol ether, which subsequently undergoes a palladium-catalyzed intramolecular enolate arylation to close the tricyclic system.

Pathway A Methyl 5-acetyl-4-bromo- 1H-pyrrole-2-carboxylate (CAS: 157425-54-2) C Pd-Catalyzed Stille Coupling A->C B 3-(Tributylstannyl)pyridine Derivatives B->C D Bipyridine/Pyrrole-Pyridine Intermediate C->D C-C Bond Formation E Silyl Enol Ether Formation & Pd-Catalyzed Arylation D->E Enolization F Tricyclic Heteroaromatic Compound E->F Intramolecular Cyclization G Duocarmycin SA (Antitumor Antibiotic) F->G Multi-step Synthesis

Synthetic pathway of Duocarmycin SA from the 4-bromo-pyrrole intermediate.

Experimental Protocol: Palladium-Catalyzed Stille Cross-Coupling

To ensure high fidelity and reproducibility in the laboratory, the following protocol outlines the Stille cross-coupling of methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate, designed as a self-validating system.

Step 1: Reagent Preparation and Degassing

  • Action: In an oven-dried Schlenk flask, dissolve methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (1.0 equiv) and the organostannane derivative (1.2 equiv) in anhydrous toluene. Sparge the solution with ultra-pure argon for 15 minutes.

  • Causality: Oxygen is a potent poison for Pd(0) catalysts, leading to the rapid formation of inactive Pd(II) black. Degassing prevents premature catalyst deactivation.

  • Self-Validation: The complete cessation of dissolved gas micro-bubbles during sparging confirms deoxygenation.

Step 2: Catalyst Initiation

  • Action: Under a positive argon flow, add Pd(PPh3)4 (5 mol%).

  • Causality: The electron-deficient pyrrole ring accelerates the oxidative addition of the Pd(0) species into the C4–Br bond, initiating the catalytic cycle efficiently without the need for highly specialized, electron-rich ligands.

Step 3: Thermal Activation and Transmetalation

  • Action: Seal the flask and heat the reaction mixture to 100 °C for 12–16 hours.

  • Causality: Elevated temperatures provide the necessary activation energy for the rate-limiting transmetalation step between the sterically hindered organostannane and the organopalladium intermediate.

  • Self-Validation: Monitor the reaction via LC-MS. The complete consumption of the starting material peak (m/z ~246) and the emergence of the target product mass confirm successful reductive elimination and cycle turnover.

Step 4: Quenching and Tin Scavenging

  • Action: Cool the mixture to room temperature. Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.

  • Causality: Trialkyltin halides generated during the reaction are highly toxic and notoriously difficult to separate via standard chromatography. KF reacts with these byproducts to form insoluble polymeric tin fluorides.

  • Self-Validation: The immediate formation of a dense, white precipitate visually confirms the successful sequestration of the tin species.

Step 5: Isolation and Purification

  • Action: Filter the biphasic mixture through a pad of Celite to remove the tin fluoride precipitate and palladium black. Extract the aqueous layer with ethyl acetate, dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Handling, Safety, and Storage Guidelines

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate is an active pharmaceutical intermediate and must be handled with rigorous safety protocols .

  • Toxicity: Classified under GHS as Harmful (H302, H312, H332). It poses risks via ingestion, dermal absorption, and inhalation.

  • PPE: Nitrile gloves, a chemically resistant lab coat, and safety goggles are mandatory. All manipulations involving the dry powder must be conducted within a certified fume hood to prevent the inhalation of particulates.

  • Storage: To maintain the integrity of the methyl ester and acetyl groups, store the compound at 2-8 °C in a tightly sealed, amber glass container flushed with argon. Exposure to ambient moisture can lead to the slow hydrolysis of the ester functionality.

References

  • Muratake, H., Tonegawa, M., & Natsume, M. "Synthesis of Duocarmycin SA by Way of Methyl 4-(Methoxycarbonyl)oxy-3H-pyrrolo[3,2-f]quinoline-2-carboxylate as a Tricyclic Heteroaromatic Intermediate". Chemical and Pharmaceutical Bulletin, 1998, 46(3), 400-412. URL:[Link]

  • PubChemLite. "Methyl 5-acetyl-4-bromo-1h-pyrrole-2-carboxylate: IECZBSNUKCUXBB-UHFFFAOYSA-N". PubChem Database. URL: [Link]

Exploratory

An In-Depth Technical Guide to Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate

Introduction Pyrrole and its derivatives are fundamental heterocyclic motifs present in a vast array of natural products, pharmaceuticals, and functional materials. Their unique electronic properties and ability to parti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrole and its derivatives are fundamental heterocyclic motifs present in a vast array of natural products, pharmaceuticals, and functional materials. Their unique electronic properties and ability to participate in a variety of chemical transformations make them valuable building blocks in synthetic chemistry. The specific compound, Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate, incorporates several key functional groups: a bromine atom, a methyl ester, and an acetyl group, which provide multiple points for further chemical modification. This guide details a proposed synthetic route for this compound, starting from the commercially available Methyl 4-bromo-1H-pyrrole-2-carboxylate.

Predicted Compound Identifiers

Since Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate is not a catalogued compound, its identifiers have been predicted based on its chemical structure.

IdentifierValue
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
IUPAC Name Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate
InChI InChI=1S/C8H8BrNO3/c1-4(10)7-6(9)5(8(12)13-3)2-11-7/h2,11H,1,3H3
InChIKey Predicted: Not available
Canonical SMILES CC(=O)C1=C(C(=CN1)C(=O)OC)Br
CAS Number Not assigned

Proposed Synthesis: Friedel-Crafts Acylation

The most logical and efficient method for the synthesis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate is the Friedel-Crafts acylation of Methyl 4-bromo-1H-pyrrole-2-carboxylate. Pyrrole is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution. The acylation is expected to occur preferentially at the C5 position, which is activated by the nitrogen atom and sterically accessible.[1][2]

Reaction Scheme

G start Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS: 934-05-4) reagents Acetic Anhydride Lewis Acid (e.g., AlCl₃) Dichloromethane (solvent) start->reagents Reaction product Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate reagents->product workup Aqueous Workup & Purification product->workup

Caption: Proposed synthetic workflow for Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate.

Experimental Protocol

Materials:

  • Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS: 934-05-4)

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add acetic anhydride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C.

  • Addition of Pyrrole Substrate: Dissolve Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by the dropwise addition of 1M hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for the target compound based on the analysis of its structure and comparison with similar compounds.[3]

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.5 - 10.5Broad Singlet1HN-H of pyrrole
~ 7.0 - 7.2Singlet1HC3-H of pyrrole
~ 3.8Singlet3HO-CH₃ of ester
~ 2.5Singlet3HCO-CH₃ of acetyl
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ, ppm)Assignment
~ 190Carbonyl carbon of acetyl group
~ 160Carbonyl carbon of ester group
~ 130C5 of pyrrole
~ 125C2 of pyrrole
~ 115C3 of pyrrole
~ 100C4 of pyrrole
~ 52O-CH₃ of ester
~ 28CO-CH₃ of acetyl
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
~ 3300N-H stretching
~ 1710C=O stretching (ester)
~ 1660C=O stretching (ketone)
~ 1550C=C stretching (pyrrole ring)
~ 1250C-O stretching (ester)
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the presence of bromine. Key fragmentation patterns would likely involve the loss of the methoxy group from the ester and the methyl group from the acetyl moiety.

Safety and Handling

Reagents:

  • Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Acetic Anhydride: Corrosive and a lachrymator. Avoid inhalation of vapors and skin contact.[5]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.[6]

Reaction:

  • The Friedel-Crafts acylation reaction is exothermic and should be cooled appropriately.

  • The reaction generates hydrogen chloride gas, which is corrosive. The setup should be equipped with a gas trap.[6]

Product:

  • The safety profile of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate has not been established. It should be handled with care, assuming it is a potentially hazardous substance. Standard laboratory safety protocols should be strictly followed.

Applications and Future Research

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate, once synthesized, can serve as a versatile intermediate for the development of more complex molecules. The presence of three distinct functional groups allows for selective modifications:

  • The acetyl group can undergo various transformations such as reduction, oxidation, or condensation reactions.

  • The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or other functional groups.

  • The N-H of the pyrrole ring can be alkylated or acylated.

These potential transformations make this compound a valuable scaffold for creating libraries of novel compounds for screening in drug discovery programs, particularly in areas where pyrrole-containing molecules have shown biological activity, such as antimicrobial, antiviral, and anticancer agents.

References

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure A. [Link]

  • TSI Journals. SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. [Link]

  • MDPI. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. [Link]

  • SlideShare. Heterocyclic Compounds Part -IV (Pyrrole) by Dr Pramod R Padole. [Link]

Sources

Foundational

Technical Whitepaper: Structural Characterization and Synthetic Utility of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate

Executive Summary Pyrrole derivatives form the core structural backbone of numerous biologically active molecules, ranging from natural porphyrins to synthetic pharmaceuticals such as HMG-CoA reductase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrole derivatives form the core structural backbone of numerous biologically active molecules, ranging from natural porphyrins to synthetic pharmaceuticals such as HMG-CoA reductase inhibitors (e.g., Atorvastatin) and advanced kinase inhibitors. Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate () represents a highly functionalized, multi-handle building block engineered for advanced organic synthesis and medicinal chemistry [1]. As a Senior Application Scientist, I have structured this guide to detail its physicochemical properties, the causality behind its structural design, and standardized, self-validating protocols for its downstream functionalization.

Physicochemical Properties & Molecular Architecture

The synthetic utility of this compound lies in its precise substitution pattern. The pyrrole core is flanked by two strongly electron-withdrawing groups (EWGs): a methyl ester at the C2 position and an acetyl group at the C5 position.

Table 1: Quantitative Physicochemical Data
PropertyValue
Molecular Weight 246.06 g/mol
Monoisotopic Mass 244.96877 Da
Molecular Formula C8H8BrNO3
CAS Registry Number 157425-54-2
Melting Point 123.00°C - 125.00°C
SMILES O=C(C1=CC(Br)=C(C(C)=O)N1)OC
InChIKey IECZBSNUKCUXBB-UHFFFAOYSA-N

Data sourced from [1] and [2].

Structural Causality & Electronic Effects: The dual EWGs (C2 and C5) severely deplete the


-electron density of the pyrrole ring. This electronic deactivation serves a critical dual purpose:
  • It renders the molecule highly stable against oxidative degradation, a common liability with electron-rich pyrroles.

  • It prevents unwanted electrophilic aromatic substitution (EAS) during downstream reactions.

Consequently, the C4-bromine atom is not easily installed via late-stage bromination; rather, it acts as an orthogonal, pre-installed handle specifically primed for transition-metal-catalyzed cross-coupling.

Structural Reactivity Logic

The molecular architecture of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate offers four distinct sites for orthogonal functionalization. The C4-Br bond is the weakest link, susceptible to oxidative addition by Palladium(0). The C5 acetyl group is primed for condensation reactions (e.g., Knoevenagel condensations) or reductive aminations. The C2 methyl ester can undergo controlled saponification to yield a free carboxylic acid for amide coupling. Finally, the N1 proton can be deprotonated for alkylation or protection (e.g., with SEM-Cl or Boc2O).

Reactivity Pyrrole Methyl 5-acetyl-4-bromo- 1H-pyrrole-2-carboxylate C4 C4-Bromine (Cross-Coupling Handle) Pyrrole->C4 Pd-Catalysis C5 C5-Acetyl (Condensation/Reduction) Pyrrole->C5 Nucleophilic Attack C2 C2-Methyl Ester (Hydrolysis/Amidation) Pyrrole->C2 Saponification NH N1-Proton (Alkylation/Protection) Pyrrole->NH Deprotonation

Orthogonal reactivity nodes of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate.

Standardized Experimental Protocol: Palladium-Catalyzed C4 Functionalization

To leverage the C4-bromine handle, a Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is designed as a self-validating system, ensuring high yield while preventing the hydrolysis of the C2 ester.

Causality of Reagents: We utilize


 as the catalyst. The bidentate dppf ligand provides a large bite angle (approx. 99°), which accelerates the reductive elimination step—a critical requirement when dealing with electron-deficient aryl halides that otherwise stall the catalytic cycle. A biphasic solvent system (Toluene/H2O) with Potassium Carbonate (

) is employed. This ensures the boronic acid and base are solvated, while keeping the pyrrole ester predominantly in the organic phase, thereby kinetically disfavoring base-catalyzed ester hydrolysis.
Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling
  • Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv),

    
     (2.5 equiv), and 
    
    
    
    (0.05 equiv).
  • Solvent Addition & Degassing: Add a 4:1 mixture of Toluene and deionized water. Seal the flask with a rubber septum and purge the biphasic mixture with Argon gas for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Thermal Activation: Heat the reaction mixture to 90°C in an oil bath under positive Argon pressure for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 3:1).

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the C4-arylated pyrrole.

Workflow Step1 Step 1: Reagent Assembly (Pyrrole + Boronic Acid + Pd(dppf)Cl2) Step2 Step 2: Degassing (Argon Purge to prevent Pd oxidation) Step1->Step2 Step3 Step 3: Thermal Activation (90°C for 12h in Toluene/H2O) Step2->Step3 Step4 Step 4: Workup & Extraction (EtOAc / Brine wash) Step3->Step4 Step5 Step 5: Purification & Validation (Silica Gel CC & LC-MS/NMR) Step4->Step5

Step-by-step workflow for Suzuki-Miyaura cross-coupling at the C4 position.

Analytical Validation & Storage

To ensure the integrity of the starting material prior to synthesis, analytical validation is mandatory.

  • Mass Spectrometry (LC-MS): The presence of the bromine atom provides a distinct isotopic signature. In positive ion mode (ESI+), the molecular ion

    
     will present as a classic 1:1 doublet at m/z 246.0 and 248.0, confirming the intact C8H8BrNO3 structure[2].
    
  • Storage Conditions: The compound must be stored at 2-8°C in a sealed container, protected from light and moisture [1]. Exposure to ambient humidity can lead to slow hydrolysis of the methyl ester over extended periods.

References

Exploratory

Solubility Data and Formulation Strategies for Brominated Pyrrole Carboxylate Derivatives

Executive Summary: The Halogenated Scaffold Challenge Brominated pyrrole carboxylate derivatives—often inspired by marine alkaloids like Oroidin, Hymenialdisine, and Ageliferin—represent a privileged scaffold in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Scaffold Challenge

Brominated pyrrole carboxylate derivatives—often inspired by marine alkaloids like Oroidin, Hymenialdisine, and Ageliferin—represent a privileged scaffold in medicinal chemistry. They exhibit potent activities in biofilm inhibition, antimicrobial resistance (AMR), and oncology. However, their utility is frequently bottlenecked by a critical physicochemical flaw: extreme aqueous insolubility .

This guide addresses the "brick dust" nature of these compounds. The combination of the planar pyrrole ring, intermolecular hydrogen bonding (NH donor/Carbonyl acceptor), and heavy halogenation (Bromine) results in high crystal lattice energy and high lipophilicity (LogP > 3). This document provides verified solubility data, validated experimental protocols for determination, and formulation strategies to bypass solubility limits in biological assays.

Physicochemical Profile & Solubility Drivers

To solve the solubility problem, one must understand the molecular drivers.

ParameterImpact on SolubilityMechanism
Bromine Substitution Negative Increases molecular weight and lipophilicity (hydrophobicity). Halogen bonding can enhance crystal packing stability.
Pyrrole NH Negative Strong Hydrogen Bond Donor (HBD). Facilitates tight intermolecular H-bonding in the solid state, raising melting points and reducing dissolution.
Planarity Negative Allows for efficient

-

stacking, significantly increasing lattice energy (requires more energy to break the crystal lattice).
Carboxylate Ester Neutral/Negative Esters (e.g., methyl/ethyl) remove the ionizable carboxylic acid group, eliminating pH-dependent solubility at physiological pH (7.4).
Representative Solubility Data

Data collated from specific derivative analysis and commercial certificates of analysis (CoA).

Compound ClassSolvent SystemSolubility Limit (Approx.)Notes
Methyl 4-bromopyrrole-2-carboxylate DMSO

100 mg/mL
Excellent organic solubility.
Ethanol

50 mg/mL
Good solubility.
Water (pH 7.4)< 0.1 mg/mLPractically insoluble.
Oroidin (Natural Product) DMSO~ 25 mg/mLModerate. Often requires sonication.
MeOH~ 10 mg/mLModerate.
PBS (pH 7.4)< 0.05 mg/mL"Brick dust." Requires salt form (e.g., TFA or HCl).
4,5-Dibromopyrrole-2-carboxylic acid 1M NaOH> 10 mg/mLSoluble due to ionization of carboxylic acid.
Water (pH 3.0)< 0.01 mg/mLPrecipitates as free acid.

Validated Experimental Protocols

Workflow: The Solubility Decision Tree

This workflow distinguishes between Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for formulation development).

SolubilityWorkflow cluster_0 Early Discovery cluster_1 Pre-Clinical Compound Solid Compound DMSO_Stock DMSO Stock (10-20 mM) Compound->DMSO_Stock Dissolve Thermo Thermodynamic Solubility (Shake-Flask) Compound->Thermo Excess Solid in Buffer Kinetic Kinetic Solubility (Precipitation Method) DMSO_Stock->Kinetic Spike into Buffer (2% DMSO final) Analysis Analysis (HPLC-UV / LC-MS) Kinetic->Analysis Supernatant Thermo->Analysis Filtrate (24-48h)

Figure 1: Decision tree for selecting the appropriate solubility assay based on development stage.

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: Rapidly determine if a compound is soluble enough for a bioassay (e.g., MIC determination). Scope: Brominated pyrrole derivatives with estimated LogP 2–5.

  • Preparation: Prepare a 10 mM stock solution in 100% DMSO. Ensure complete dissolution (sonicate if necessary).

  • Spiking: Pipette 2

    
    L of DMSO stock into 198 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final conc: 100
    
    
    M, 1% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration/Centrifugation: Centrifuge at 3000g for 10 minutes or filter using a 0.45

    
    m PVDF filter plate.
    
  • Quantification: Analyze the supernatant via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 50:50 DMSO:Water.

    • Note: If peak area is <80% of the standard, the compound has precipitated.

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: Accurate determination of saturation solubility (


) for formulation.
  • Saturation: Add excess solid compound (~2–5 mg) to 1 mL of buffer (PBS, SGF, or SIF) in a glass vial.

  • Equilibrium: Cap and stir/shake at 25°C or 37°C for 24 to 48 hours .

    • Critical Step: Check pH at the end of the experiment. Bromopyrroles can degrade or alter bulk pH.

  • Separation: Filter through a 0.22

    
    m PTFE syringe filter . (Avoid Nylon filters as brominated compounds often bind to Nylon).
    
  • Assay: Dilute filtrate with Mobile Phase (e.g., MeCN) to prevent precipitation during injection. Analyze via HPLC.

Formulation Strategies for Bioassays

When simple aqueous buffers fail, use these validated solvent systems ("The MedChemExpress Standard") to maintain solubility in animal models or cellular assays.

Formulation 1: The "Standard" Co-solvent System

Best for: Intraperitoneal (IP) or Intravenous (IV) injection in mice.

ComponentPercentage (v/v)Role
DMSO 10%Primary solubilizer (breaks crystal lattice).
PEG300 40%Co-solvent (reduces polarity gap).
Tween-80 5%Surfactant (prevents aggregation/precipitation).
Saline 45%Aqueous bulk (physiological osmolarity).

Preparation Order (Critical):

  • Dissolve compound in DMSO completely.

  • Add PEG300 and vortex.

  • Add Tween-80 and vortex.

  • Add Saline slowly (dropwise) while vortexing.

    • Warning: Adding saline too fast will cause irreversible precipitation ("crashing out").

Formulation 2: Cyclodextrin Complexation

Best for: Oral delivery or sensitive cell lines where DMSO is toxic.

  • Vehicle: 20% (w/v) Sulfobutyl ether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD) in Saline.
  • Protocol:

    • Dissolve compound in 10% DMSO.[1]

    • Add 90% of the SBE-

      
      -CD solution.[1]
      
    • Sonicate for 15 minutes. The hydrophobic bromopyrrole core will encapsulate within the cyclodextrin torus.

References

  • Melander, C., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications.[2][3][4] Current Topics in Medicinal Chemistry.

  • Di Santo, R. (2010). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Controlled Release.

  • Sigma-Aldrich. 4-Bromo-1H-pyrrole-2-carboxylic acid Product Specification.

  • Liu, C., et al. (2014).[5][6] Selective bromination of pyrrole derivatives...[5][6] with DMSO/HBr. Journal of Chemical Research.[6]

Sources

Foundational

Pharmacological Potential of 4-Bromo-5-acetylpyrrole Derivatives: A Technical Guide to Synthesis, Mechanisms, and Applications

Executive Summary The search for novel pharmacophores in drug discovery frequently leads back to the ocean. Marine sponges, particularly of the genera Agelas and Petrosia, are prolific producers of bromopyrrole alkaloids...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel pharmacophores in drug discovery frequently leads back to the ocean. Marine sponges, particularly of the genera Agelas and Petrosia, are prolific producers of bromopyrrole alkaloids—a class of secondary metabolites characterized by their dense functionalization and potent biological activities[1],[2]. At the heart of many of these complex natural products lies the 4-bromo-5-acetylpyrrole core (systematically referred to as 4-bromo-2-acetylpyrrole).

This whitepaper provides an in-depth technical analysis of the 4-bromo-5-acetylpyrrole scaffold. Designed for researchers and drug development professionals, this guide synthesizes the structural significance, pharmacological mechanisms, and self-validating synthetic workflows required to harness this privileged marine pharmacophore for modern therapeutic applications.

Chemical Identity & Structural Significance

The pyrrole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution. In nature, marine organisms utilize specialized haloperoxidases to functionalize these rings with bromine, creating metabolites that are uniquely equipped to interact with biological targets[2].

The 4-bromo-5-acetylpyrrole derivative is a highly versatile building block. The presence of the electron-withdrawing acetyl group drastically alters the electron density of the pyrrole ring, stabilizing it against oxidative degradation while providing a crucial hydrogen-bond acceptor site. Concurrently, the bulky, lipophilic bromine atom at the C4 position enhances membrane permeability and facilitates halogen-bonding interactions within the hydrophobic pockets of target proteins (e.g., bacterial histidine kinases and human 5-HT receptors)[3],[4].

Pharmacological Mechanisms of Action

Antimicrobial and Anti-Biofilm Activity

With the rise of multi-drug resistant (MDR) ESKAPE pathogens, bromopyrrole derivatives have emerged as potent non-traditional antimicrobial agents[2]. Rather than strictly killing bacteria—which rapidly induces evolutionary resistance—many bromopyrroles act as anti-biofilm agents by disrupting bacterial communication (quorum sensing)[4].

Mechanism: Bromopyrrole derivatives competitively bind to sensor histidine kinases (such as QseC in Escherichia coli). By inhibiting the autophosphorylation of the kinase, the downstream response regulator (QseB) remains inactive, leading to the transcriptional repression of genes responsible for flagellar motility and biofilm matrix production[4].

AntiBiofilmPathway A Bromopyrrole Derivative B Bacterial Outer Membrane A->B Penetrates C Sensor Histidine Kinase B->C Binds D Inhibition of Autophosphorylation C->D Blocks E Response Regulator D->E Prevents Activation F Downregulation of Biofilm Genes E->F Transcriptional Repression

Caption: Mechanism of action for biofilm inhibition by bromopyrrole derivatives.

Cytotoxicity and Anticancer Potential

Bromopyrrole-imidazole derivatives exhibit moderate to high cytotoxicity against various cancer cell lines. For example, derivatives of cylindradine A have demonstrated inhibitory activity against the P388 murine leukemia cell line[1]. The rigid, planar nature of the bromopyrrole core allows it to intercalate or bind effectively within the ATP-binding clefts of overactive kinases driving oncogenesis.

CNS Activity: Serotonergic Modulation

Modifications to the pyrrole ring are a well-tolerated strategy for improving central nervous system (CNS) activity. Derivatives of the marine alkaloid Mukanadin B, which feature the bromopyrrole motif, have been shown to function as potent inhibitors of serotonergic signaling, specifically targeting the 5-HT₁A receptor[3]. This positions the scaffold as a promising lead for anxiolytic and antidepressant drug development.

Quantitative Pharmacological Data

To benchmark the efficacy of bromopyrrole derivatives, the following table summarizes the quantitative performance of key analogs across different therapeutic targets:

Compound / DerivativeTarget Organism / Cell LineAssay MetricPharmacological Significance
Dibromophakellin Escherichia coliIC₅₀ = 31.3 μg/mLPotent inhibition of biofilm formation; disrupts quorum sensing[4].
Dibromoageliferin Acinetobacter baumannii (MDR)MIC = 12.5 μMBroad-spectrum antimicrobial activity against ESKAPE pathogens[2].
Cylindradine A P388 Murine LeukemiaIC₅₀ = 20.0 μMModerate cytotoxicity; serves as a viable anticancer lead[1].
Mukanadin B Derivatives 5-HT₁A ReceptorKᵢ < 5.0 μMSignificant serotonergic signaling inhibition for CNS applications[3].

Synthetic Methodologies & Experimental Protocols

Synthesizing the 4-bromo-5-acetylpyrrole core requires strict regiocontrol. Direct bromination with elemental bromine (Br₂) often leads to uncontrollable polybromination and ring degradation. The following protocol utilizes a modern, green-chemistry approach using in situ halogenation to ensure absolute regioselectivity[5].

SynthesisWorkflow A Pyrrole Core B Friedel-Crafts Acetylation (Ac2O, Mild Lewis Acid) A->B C 2-Acetylpyrrole B->C D Regioselective Bromination (Oxone, NaBr, MeOH/H2O) C->D E 4-Bromo-2-acetylpyrrole D->E F Chemical Diversification (Cross-Coupling) E->F G Bioactive Bromopyrrole Derivatives F->G

Caption: Synthetic workflow for 4-bromo-2-acetylpyrrole derivatives.

Protocol: Regioselective Synthesis of 4-Bromo-2-acetylpyrrole via Green Halogenation

Objective: To synthesize the 4-bromo-2-acetylpyrrole core while strictly avoiding polybromination.

Step 1: Preparation of the Reaction Matrix

  • Action: Dissolve 2-acetylpyrrole (10 mmol, 1.09 g) in 10 mL of Methanol (1 M solution) under a nitrogen atmosphere.

  • Causality: Methanol acts as a polar protic solvent that stabilizes the transition states during halogenation. The nitrogen atmosphere prevents oxidative degradation of the electron-rich pyrrole ring.

Step 2: Halide Introduction

  • Action: Add a solution of Sodium Bromide (NaBr) (1.3 g, 10 mmol, 1.0 equiv.) dissolved in 10 mL of deionized water.

  • Causality: Utilizing NaBr instead of elemental bromine provides a safe, bench-stable halide source. The water/methanol mixture ensures complete dissolution of both the organic substrate and the inorganic salt[5].

Step 3: In Situ Oxidation (The Halogenation Event)

  • Action: Slowly add Potassium Peroxomonosulfate (Oxone®) (3.837 g, 6.25 mmol, 0.625 equiv.) to the stirring mixture. Stir at room temperature for 30 minutes.

  • Causality: Oxone selectively oxidizes the bromide ion to active hypobromous acid (HOBr) or Br₂ in situ. This controlled release maintains a low steady-state concentration of the electrophile. The electron-withdrawing acetyl group at C2 effectively directs the incoming electrophile to the C4 position (para to the pyrrole NH), ensuring strict regiocontrol[5].

Step 4: Quenching and Extraction

  • Action: Quench the reaction with an aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Extract the aqueous layer with Dichloromethane (3 x 100 mL).

  • Causality: Thiosulfate neutralizes any unreacted electrophilic halogen species, halting the reaction instantly and preventing late-stage side reactions.

Step 5: Self-Validation & Characterization

  • Action: Purify the organic layer via silica gel column chromatography (CH₂Cl₂/Ethyl acetate; 9:1, v/v). Validate regioselectivity using ¹H-NMR (400 MHz).

  • Validation Metric: The isolated product (white solid, ~83% yield) must display two distinct pyrrole proton signals at δ 7.02 and δ 6.89 ppm. Crucially, the coupling constant must be J ≈ 1.5 Hz (meta-coupling between H3 and H5). If the coupling constant is larger (J ≈ 2.5-3.0 Hz), it indicates substitution at the C5 position, meaning the regiocontrol failed[5].

References

  • A New Tetracyclic Bromopyrrole-Imidazole Derivative through Direct Chemical Diversification of Substances Present in Natural Product Extract from Marine Sponge Petrosia (Strongylophora) sp. Marine Drugs.
  • The chemical structures of bromopyrrole alkaloids 1-14.
  • Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Neg
  • Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar.
  • Synthesis and application of reactive BODIPY dyes.

Sources

Exploratory

Advanced Strategies in Functionalized Pyrrole Synthesis: From Classic Condensations to Catalytic C-H Activation

Topic: Literature review of functionalized pyrrole synthesis intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The pyrrole pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of functionalized pyrrole synthesis intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyrrole pharmacophore is a cornerstone of medicinal chemistry, underpinning the efficacy of blockbuster therapeutics like Atorvastatin (Lipitor) and Sunitinib (Sutent).[1] While classical condensation methods remain industrial staples, the landscape of pyrrole synthesis has shifted toward high-atom-economy multicomponent reactions (MCRs) and late-stage transition-metal-catalyzed functionalization. This technical guide synthesizes current literature (2015–2025) to provide a decision-making framework for selecting synthesis routes based on substitution patterns, scalability, and green chemistry metrics.

Strategic Classification of Synthesis Pathways

The assembly of the pyrrole ring can be categorized into three dominant mechanistic paradigms. The choice of pathway is dictated by the availability of precursors and the required substitution pattern.

The Condensation Paradigm (Paal-Knorr & Hantzsch)

Despite being over a century old, the Paal-Knorr synthesis remains the gold standard for generating 1,2,5-trisubstituted and 1,2,3,5-tetrasubstituted pyrroles, particularly in process chemistry. Its primary limitation—the availability of 1,4-dicarbonyl precursors—has been mitigated by modern oxidative coupling methods (e.g., Stetter reaction).

The Multicomponent Paradigm (MCR)

Modern MCRs offer superior atom economy by assembling the ring from simple building blocks (amines, ketones, diols/alkynes) in a single pot. These methods often utilize transition metal catalysis (Ru, Rh) to drive dehydrogenative couplings.

The C-H Functionalization Paradigm

Rather than constructing the ring, this strategy functionalizes an existing pyrrole core. It is critical for late-stage diversification (LSD) in drug discovery, allowing for the regioselective installation of aryl, alkenyl, or alkyl groups without pre-functionalized handles (like halides).

Visualization: Synthesis Selection Decision Tree

The following diagram illustrates the logical flow for selecting a synthesis method based on target substitution.

PyrroleSelection Start Target Pyrrole Structure Subst Substitution Pattern? Start->Subst Penta Penta-substituted / Fully Functionalized Subst->Penta Complex Core Tetra 1,2,3,5-Tetrasubstituted Subst->Tetra Asymmetric Tri 1,2,5-Trisubstituted Subst->Tri Symmetric/Asymmetric Late Late-Stage Diversification Subst->Late Existing Core Hantzsch Hantzsch Synthesis (α-halo ketones + β-keto esters) Penta->Hantzsch MCR_Ru Ru-Catalyzed MCR (Ketone + Amine + Diol) Tetra->MCR_Ru PaalKnorr Paal-Knorr (1,4-Diketone + Amine) Tri->PaalKnorr CH_Act Trans-Metal C-H Activation (Rh/Ir Catalysis) Late->CH_Act Desc1 High Atom Economy Regioselective MCR_Ru->Desc1 Desc2 Scalable Process Standard PaalKnorr->Desc2

Caption: Decision matrix for selecting pyrrole synthesis routes based on target substitution patterns and process requirements.

Key Intermediates in Drug Development

The Atorvastatin Intermediate

The synthesis of Atorvastatin (Lipitor) relies heavily on the Paal-Knorr reaction .[1][2] The critical intermediate is a 1,2,3,5-tetrasubstituted pyrrole bearing a chiral side chain. The reaction condenses a 1,4-diketone (often generated via a Stetter reaction) with a functionalized primary amine.[3]

Mechanistic Insight

Recent kinetic studies confirm that the reaction proceeds through a hemiaminal intermediate. The rate-determining step is the cyclization of this hemiaminal, not the initial nucleophilic attack. Steric bulk on the amine or the diketone significantly impacts the rate, often requiring acid catalysis (pivalic acid is standard in industry) to facilitate dehydration.

Protocol 1: Paal-Knorr Synthesis of Atorvastatin Intermediate

Source: Adapted from Baumann et al. (Tetrahedron Lett.) and BenchChem Protocols [1, 2].

Objective: Synthesis of the atorvastatin acetonide ester intermediate via condensation of a 1,4-diketone with a chiral amine.

Reagents:

  • Reactant A: 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Atorvastatin diketone).

  • Reactant B: (4R,cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Chiral amine side chain).

  • Catalyst: Pivalic acid.[1]

  • Solvent: Toluene/Heptane/THF mixture (4:1:1) or neat Toluene.

Step-by-Step Methodology:

  • Charge: In a reaction vessel equipped with a Dean-Stark trap (for water removal), dissolve Reactant B (1.0 equiv) and Reactant A (1.1 equiv) in Toluene (approx. 5 mL/g of amine).

  • Catalysis: Add Pivalic acid (0.1 – 0.7 equiv). Note: Higher loading accelerates the reaction but may complicate workup.

  • Reflux: Heat the mixture to reflux (approx. 110°C) under nitrogen atmosphere.

  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (24–48 hours) or via HPLC analysis showing <1% remaining amine.

  • Workup: Cool to room temperature. Wash the organic phase with 1N NaOH (to remove pivalic acid), followed by 1N HCl and brine.

  • Isolation: Concentrate the organic layer under reduced pressure. Recrystallize the crude residue from isopropyl alcohol or ethanol/water to yield the off-white solid product.

Validation Criteria:

  • Yield: Expected >75%.

  • Purity: HPLC purity >98%.

  • Identity: 1H NMR confirms disappearance of ketone carbonyl signals and appearance of pyrrole aromatic protons (if applicable) and side-chain integrity.

Modern Catalytic Approaches: Multicomponent Reactions

While Paal-Knorr is robust, it requires pre-synthesized 1,4-diketones. Modern Ruthenium-catalyzed MCRs bypass this by coupling simple ketones and amines with vicinal diols (acting as C2 synthons). This "borrowing hydrogen" methodology is highly atom-efficient, producing water and hydrogen gas as the only byproducts.

Protocol 2: Ruthenium-Catalyzed Regioselective Synthesis

Source: Zhang et al., J. Am. Chem. Soc. [3].

Objective: Synthesis of polysubstituted pyrroles from ketones, amines, and vicinal diols.

Reagents:

  • Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol %).

  • Ligand: Xantphos (1.0 mol %).

  • Base: t-BuOK (1.0 equiv).

  • Substrates: Acetophenone derivative (1.0 equiv), Aniline derivative (1.2 equiv), Ethylene glycol (2.0 equiv).

  • Solvent: t-Amyl alcohol or Toluene.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under argon, mix [Ru(p-cymene)Cl2]2 and Xantphos in the solvent and stir for 10 minutes to form the active catalytic species.

  • Addition: Add t-BuOK, the ketone, the amine, and the diol to the pressure tube.

  • Reaction: Seal the tube and heat to 140°C for 20 hours. Note: The high temperature is required for the dehydrogenation of the diol to the reactive intermediate.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Mechanism Visualization: The reaction proceeds via a dehydrogenative condensation. The diol is dehydrogenated to a hydroxy-ketone/aldehyde, which condenses with the amine and ketone, followed by cyclization and re-aromatization.

RuMechanism Diol Vicinal Diol Ru_Dehydro Ru-Cat Dehydrogenation Diol->Ru_Dehydro Int1 α-Hydroxy Carbonyl Ru_Dehydro->Int1 -H2 Condense Imine Formation Int1->Condense Amine Amine + Ketone Amine->Condense Cyclize Cyclization (-H2O) Condense->Cyclize Pyrrole Substituted Pyrrole Cyclize->Pyrrole

Caption: Ruthenium-catalyzed "borrowing hydrogen" cascade for pyrrole synthesis.

Comparative Analysis of Methodologies

The following table contrasts the classical and modern approaches to assist in process selection.

FeaturePaal-Knorr SynthesisRu-Catalyzed MCRC-H Functionalization
Precursor Availability Low (Requires 1,4-diketones)High (Commodity chemicals)High (Uses pyrrole core)
Atom Economy Moderate (Loss of 2 H2O)High (H2 and H2O byproducts)Very High (Direct coupling)
Regioselectivity Controlled by precursorSterically/Electronically controlledCatalyst/Directing-group dependent
Scalability Excellent (Industrial standard)Moderate (Pressure/Catalyst cost)Moderate (Catalyst cost)
Green Metric Low (Often uses benzene/toluene)High (Catalytic, less waste)High (Step economy)
Key Application Atorvastatin, KetorolacLibrary generationLate-Stage Diversification

Late-Stage Functionalization: Regioselective Halogenation

For modifying the pyrrole core after ring construction (e.g., adding aryl groups to C3/C4), regioselective halogenation followed by Suzuki-Miyaura coupling is the standard protocol.

  • Electrophilic Substitution: Pyrroles are electron-rich.[4] Electrophiles preferentially attack C2/C5.

  • Blocking Strategies: To access C3/C4, bulky groups (e.g., TIPS) or electron-withdrawing groups (EWG) at N1 or C2 are used to direct substitution.

  • Protocol: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) in THF at low temperature (-78°C to 0°C) allows for controlled mono-halogenation.

References

  • Synthesis of Atorvastatin. The Royal Society of Chemistry. Link

  • Protocol for Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem Application Notes. Link

  • Zhang, M., et al. (2013).[5] General and Regioselective Synthesis of Pyrroles via Ruthenium-Catalyzed Multicomponent Reactions. Journal of the American Chemical Society, 135(30), 11384-11388. Link

  • Estévez, V., et al. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Organic Chemistry Frontiers. Link

  • Gribble, G. W., et al. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry. Link

  • Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes. Accounts of Chemical Research. (2021). Link

Sources

Foundational

Melting point and physical characteristics of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate

An in-depth technical analysis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate requires moving beyond basic chemical descriptors to understand the intricate relationship between its molecular architecture, physical p...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate requires moving beyond basic chemical descriptors to understand the intricate relationship between its molecular architecture, physical properties, and synthetic utility. As a highly functionalized heterocyclic building block, this compound is heavily utilized in the design of advanced pharmaceuticals, including natural product analogs (such as Duocarmycin SA derivatives) and targeted kinase inhibitors.

This guide provides a comprehensive evaluation of its physicochemical profile, the causality behind its melting point dynamics, and field-validated protocols for its handling and application.

Structural Logic and Physicochemical Profiling

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (CAS: 157425-54-2) is characterized by a densely functionalized pyrrole core. While unsubstituted pyrroles are notoriously electron-rich and prone to oxidative degradation, the strategic placement of three electron-withdrawing groups (EWG)—an ester at C2, a heavy bromine atom at C4, and an acetyl group at C5—fundamentally alters the ring's electronic topology[1].

This electron deficiency serves two critical purposes:

  • Oxidative Stability: It renders the molecule highly stable under ambient atmospheric conditions compared to standard pyrroles.

  • N-H Acidity: The combined inductive and resonance-withdrawing effects significantly increase the acidity of the pyrrole N-H proton, transforming it into a potent hydrogen-bond donor.

Quantitative Data Summary

The following table synthesizes the critical physical and safety parameters of the compound[2][3]:

ParameterSpecification
Chemical Name Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate
CAS Number 157425-54-2
Molecular Formula C

H

BrNO

Molecular Weight 246.06 g/mol
Melting Point 123.00°C – 125.00°C
Physical State Solid (Crystalline powder)
Storage Conditions 2–8°C, sealed, protected from moisture
GHS Hazard Codes H302 (Oral), H312 (Dermal), H332 (Inhalation)
Signal Word Warning (GHS07 Exclamation mark)

Melting Point Dynamics: Causality of the Crystal Lattice

The melting point of a compound is a direct macroscopic readout of its microscopic intermolecular forces. For a relatively low-molecular-weight molecule (246.06 g/mol ), a melting point of 123.00°C – 125.00°C is notably elevated[2].

This specific thermal threshold is governed by a rigid crystal lattice packing driven by three synergistic forces:

  • Intermolecular Hydrogen Bonding: The highly acidic pyrrole N-H acts as a strong donor, forming robust intermolecular hydrogen bonds with the carbonyl oxygen of either the C5-acetyl or C2-ester groups of adjacent molecules.

  • Dipole-Dipole Interactions: The highly polarized C-Br and C=O bonds create strong, directional dipole moments that lock the molecules into a highly ordered crystalline array.

  • π-π Stacking: The planar, aromatic nature of the pyrrole ring facilitates face-to-face or edge-to-face π-π stacking interactions.

MP_Logic Mol Methyl 5-acetyl-4-bromo- 1H-pyrrole-2-carboxylate Hbond Intermolecular Hydrogen Bonding (Pyrrole N-H ··· O=C) Mol->Hbond Dipole Dipole-Dipole Interactions (C-Br, C=O bonds) Mol->Dipole PiStack π-π Stacking (Pyrrole Rings) Mol->PiStack Lattice Rigid Crystal Lattice Packing Hbond->Lattice Dipole->Lattice PiStack->Lattice MP Melting Point: 123.00°C - 125.00°C Lattice->MP Thermal Energy Required to Disrupt

Figure 1: Causality of intermolecular forces governing the 123–125°C melting point.

Self-Validating Protocol: Melting Point & Purity Determination

To ensure experimental integrity, melting point determination must not be treated merely as a measurement, but as a self-validating system for batch purity. The presence of trace moisture or residual synthetic solvents will disrupt the hydrogen-bonding network, leading to a depressed and broadened melting range.

Step-by-Step Methodology:

  • Sample Desiccation (Causality: Moisture Removal): Place 50 mg of the sample in a vacuum desiccator (≤10 mbar) over phosphorus pentoxide (P

    
    O
    
    
    
    ) at 40°C for 12 hours. Rationale: The ester and acetyl groups are hygroscopic. Water molecules intercalate into the lattice, breaking N-H···O=C hydrogen bonds and artificially lowering the melting point.
  • Instrument Calibration (Causality: System Validation): Calibrate the capillary melting point apparatus using a certified reference standard. Rationale:Benzoic acid (literature mp 122.4°C) is the ideal calibrant for this specific workflow, as its melting point sits immediately adjacent to the target range of our pyrrole.

  • Capillary Loading: Pack exactly 2–3 mm of the dried sample into a glass capillary tube. Drop the tube through a 1-meter glass guide tube 3–5 times to ensure uniform packing density. Rationale: Uneven packing causes asymmetric heat transfer, resulting in a widened melting temperature range.

  • Controlled Thermal Ramping: Initiate a rapid heating ramp (10°C/min) up to 110°C. At 110°C, strictly reduce the ramp rate to 1°C/min . Rationale: A slow ramp ensures thermal equilibrium between the heating block and the sample core, preventing thermal lag and ensuring accurate onset recording.

  • Data Acquisition: Record the onset point (first microscopic sign of liquid pooling) and the clear point (complete liquefaction). A high-purity batch will exhibit a sharp transition strictly within the 123.00°C – 125.00°C window[2].

Synthetic Utility and Orthogonal Reactivity

In drug development, Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate is prized for its orthogonal reactivity. The molecule provides three distinct, chemoselective functional handles that can be manipulated independently without cross-interference[4].

  • C4-Bromide (Cross-Coupling): The C-Br bond is highly activated for oxidative addition by the adjacent electron-withdrawing acetyl group. It is an excellent substrate for Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling to introduce aryl or alkynyl substituents.

  • C5-Acetyl (Condensation): The methyl ketone can undergo aldol condensations with aryl aldehydes to form chalcone-like extended conjugated systems, or reductive amination to append basic amine side-chains.

  • C2-Ester (Hydrolysis/Amidation): The methyl ester can be selectively saponified using LiOH in THF/H

    
    O to yield the free carboxylic acid, which is subsequently primed for peptide coupling (e.g., using HATU/DIPEA) to form complex pyrrole-2-carboxamides.
    

SyntheticWorkflow Core Methyl 5-acetyl-4-bromo- 1H-pyrrole-2-carboxylate CrossCoupling C4: Pd-Catalyzed Cross-Coupling Core->CrossCoupling Boronic Acids, Pd(0) AcetylMod C5: Acetyl Functionalization Core->AcetylMod Amines/Aldehydes EsterMod C2: Ester Hydrolysis/Amidation Core->EsterMod LiOH or Amines ArylPyrrole C4-Aryl/Alkyl Pyrroles CrossCoupling->ArylPyrrole ExtendedChain C5-Alkenyl/Amine Chains AcetylMod->ExtendedChain AmideAcid C2-Carboxylic Acids/Amides EsterMod->AmideAcid

Figure 2: Orthogonal functionalization pathways of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate.

Handling and Storage Protocols

To maintain the physical characteristics and chemical purity of the compound, strict adherence to environmental controls is required:

  • Temperature Control: Must be stored at 2–8°C . Elevated temperatures can induce slow transesterification or degradation of the pyrrole core over prolonged periods.

  • Atmospheric Control: The container must be flushed with inert gas (Argon or Nitrogen) and sealed tightly. Ambient moisture can lead to slow hydrolysis of the C2-methyl ester into the corresponding carboxylic acid, which will drastically alter the melting point and downstream reaction stoichiometry.

  • Safety (GHS07): The compound is classified as harmful via oral, dermal, and inhalation routes (H302, H312, H332). All handling, including capillary loading for melting point determination, must be conducted inside a certified Class II fume hood using nitrile gloves and standard PPE.

References

  • PubChemLite. "IECZBSNUKCUXBB-UHFFFAOYSA-N - Explore." Université du Luxembourg. Available at: [Link]

Sources

Exploratory

The Stability of Methyl Ester Groups in Brominated Pyrrole Rings: A Mechanistic and Experimental Guide

Executive Summary Brominated pyrrole-2-carboxylates are indispensable building blocks in the drug development pipeline, serving as core precursors for the total synthesis of bioactive marine natural products such as lame...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated pyrrole-2-carboxylates are indispensable building blocks in the drug development pipeline, serving as core precursors for the total synthesis of bioactive marine natural products such as lamellarins[1], oroidin derivatives, and ageladines[2]. For synthetic chemists and application scientists, understanding the stability of the methyl ester group attached to these halogenated heterocycles is critical. This guide provides an in-depth technical analysis of how the electronic and steric effects of pyrrole bromination dictate ester stability, alongside a self-validating experimental protocol for controlled saponification.

The Dichotomy of Ester Stability: Electronic vs. Steric Effects

The stability of a methyl ester group at the C2 position of a pyrrole ring is not static; it is highly tunable based on the degree and regiochemistry of bromination. The reactivity profile is governed by a delicate balance between inductive electron withdrawal and steric shielding[3].

Inductive Electron Withdrawal (-I Effect)

Unsubstituted pyrrole is a notoriously electron-rich heteroaromatic system. However, the introduction of bromine atoms—highly electronegative halogens—fundamentally alters this electronic landscape. When bromination occurs at the C4 or C5 positions, the halogens exert a strong inductive (-I) pull, drawing electron density away from the pyrrole nitrogen and the adjacent C2-carboxylate group.

This polarization renders the carbonyl carbon of the methyl ester significantly more electrophilic. Consequently, the activation energy required for nucleophilic attack (e.g., by a hydroxide ion during saponification) is lowered, accelerating the rate of ester cleavage[4].

Steric Shielding at the C3 Position

Conversely, bromination at the C3 position introduces a dominant steric factor. The large van der Waals radius of a bromine atom (approximately 1.85 Å) sitting directly adjacent to the C2-ester creates a physical blockade. This steric shield hinders the trajectory of incoming nucleophiles. In highly brominated systems (e.g., 3,4,5-tribromopyrrole-2-carboxylate), this steric hindrance often overrides the inductive electronic acceleration, resulting in a net stabilization of the ester against base-catalyzed hydrolysis.

G A Brominated Pyrrole Ring (-I Inductive Effect) B Decreased Electron Density on Pyrrole Core A->B Electron Withdrawal C Increased Electrophilicity at C2-Carbonyl B->C Polarization D Enhanced Susceptibility to Nucleophilic Attack C->D OH- Affinity E Accelerated Base-Catalyzed Hydrolysis (Saponification) D->E Ester Cleavage

Logical flow of electronic effects accelerating ester hydrolysis in brominated pyrroles.

Quantitative Kinetic Profiling of Ester Hydrolysis

To illustrate the interplay between electronic acceleration and steric deceleration, the following table models the relative hydrolysis rates of various brominated methyl pyrrole-2-carboxylates under standard base-catalyzed conditions.

CompoundSubstitution PatternInductive Effect (-I)Steric Hindrance at C2Relative Hydrolysis Rate*
Methyl 1H-pyrrole-2-carboxylateNoneBaselineMinimal1.0x (Reference)
Methyl 4-bromo-1H-pyrrole-2-carboxylateC4 BromineHighMinimal~2.5x
Methyl 5-bromo-1H-pyrrole-2-carboxylateC5 BromineHighMinimal~2.8x
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylateC4, C5 DibromoVery HighMinimal~4.2x
Methyl 3,4,5-tribromo-1H-pyrrole-2-carboxylateC3, C4, C5 TribromoExtremely HighSevere~0.8x

*Note: Relative rates are representative kinetic models demonstrating the structural principles of halogenated heterocycles during base-catalyzed saponification.

Self-Validating Experimental Protocol: Controlled Saponification

The following methodology outlines the controlled saponification of methyl 4-bromo-1H-pyrrole-2-carboxylate . This protocol is designed as a self-validating system, ensuring high-fidelity conversion while preventing the degradation of the electron-deficient pyrrole core[4].

Step-by-Step Methodology

Step 1: Biphasic Dissolution

  • Action: Dissolve 1.0 equivalent of methyl 4-bromo-1H-pyrrole-2-carboxylate in a 4:1 (v/v) mixture of Methanol and deionized Water.

  • Causality: Brominated pyrrole esters are highly hydrophobic. Methanol acts as the organic carrier to fully dissolve the substrate, while water is mandatory to solubilize the inorganic base and generate the active hydroxide nucleophile.

Step 2: Base Addition and Nucleophilic Attack

  • Action: Add 2.0 to 3.0 equivalents of Sodium Hydroxide (NaOH) to the solution. Stir at strictly room temperature (20–25°C) for 2 to 4 hours.

  • Causality: An excess of base drives the saponification equilibrium forward. Room temperature is maintained because elevated temperatures can trigger unwanted decarboxylation of the resulting electron-deficient pyrrole-2-carboxylic acid.

Step 3: Reaction Monitoring (Validation Checkpoint 1)

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent.

  • Causality: The starting methyl ester is non-polar and migrates up the TLC plate. The product (a sodium carboxylate salt) is highly polar and remains at the baseline. Complete disappearance of the high-Rf spot validates total ester cleavage.

Step 4: Acidification and Precipitation

  • Action: Concentrate the mixture in vacuo to remove the methanol. Cool the remaining aqueous layer to 0°C and slowly add 1M HCl dropwise until the pH reaches 2.0–3.0.

  • Causality: Removing methanol prevents the product from remaining solvated in the organic phase. Acidification protonates the water-soluble sodium pyrrole-2-carboxylate, converting it into a neutral, hydrophobic carboxylic acid, which rapidly precipitates out of the cold aqueous solution.

Step 5: Isolation and Analytical Validation (Validation Checkpoint 2)

  • Action: Filter the precipitate, wash with ice-cold water, and dry under high vacuum. Validate the structure via

    
    H NMR (DMSO-
    
    
    
    ).
  • Causality: The protocol validates itself analytically. The complete disappearance of the sharp methyl ester singlet (typically at

    
     3.80 ppm) confirms 100% ester cleavage. The emergence of a broad, exchangeable downfield signal (>11.5 ppm) confirms the successful formation of the carboxylic acid.
    

Workflow Step1 1. Dissolution (MeOH/H2O 4:1) Step2 2. Base Addition (2.0-3.0 eq NaOH) Step1->Step2 Step3 3. Reaction Monitoring (TLC & LC-MS) Step2->Step3 Step4 4. Acidification (HCl to pH 2-3) Step3->Step4 Step5 5. Isolation & Validation (Precipitation & NMR) Step4->Step5

Step-by-step experimental workflow for the saponification of bromopyrrole methyl esters.

References

  • Title: Methyl 4-bromo-1H-pyrrole-2-carboxylate Source: CymitQuimica URL: 3

  • Title: An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest Source: MDPI URL: 1

  • Title: methyl 1-amino-1H-pyrrole-2-carboxylate Source: Benchchem URL: 4

  • Title: Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications Source: ResearchGate URL: 2

Sources

Protocols & Analytical Methods

Method

Synthesis procedure for Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate

This Application Note details the synthesis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate , a highly functionalized pyrrole scaffold often utilized in the development of antitubercular agents (e.g., analogs of BM21...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate , a highly functionalized pyrrole scaffold often utilized in the development of antitubercular agents (e.g., analogs of BM212), antiviral drugs, and kinase inhibitors.

The synthesis addresses the challenge of regioselectivity on the pyrrole ring.[1] Direct electrophilic substitution on pyrrole-2-carboxylates typically favors the C4 position. However, obtaining the 5-acetyl-4-bromo substitution pattern requires a strategic sequence to ensure the acetyl group is installed at C5 before the bromine is introduced at C4, or the use of specific directing groups.[2] This guide presents the Sequential Functionalization Route , prioritized for its high regiochemical fidelity.[2]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is a 2,4,5-trisubstituted pyrrole .[2] The electron-withdrawing ester at C2 and acetyl at C5 deactivate the ring, making the C4 position the most accessible site for the final halogenation.[2]

  • Disconnection 1 (C-Br): The bromine is installed last via electrophilic aromatic substitution. The presence of two electron-withdrawing groups (EWGs) directs the incoming halogen to the C4 position.

  • Disconnection 2 (C-Acetyl): Installing the acetyl group at C5 is the critical step. Direct Friedel-Crafts acylation of methyl pyrrole-2-carboxylate often yields a mixture favoring the C4-isomer. Therefore, a Vilsmeier-Haack formylation (highly selective for C5) followed by Grignard addition and oxidation is the preferred high-purity route.

Retrosynthesis Target Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate Precursor1 Methyl 5-acetyl-1H-pyrrole-2-carboxylate Target->Precursor1 Bromination (NBS) Precursor2 Methyl 5-formyl-1H-pyrrole-2-carboxylate Precursor1->Precursor2 1. MeMgBr 2. Oxidation SM Methyl 1H-pyrrole-2-carboxylate Precursor2->SM Vilsmeier-Haack (POCl3/DMF)

Figure 1: Retrosynthetic logic prioritizing regiocontrol at C5 prior to bromination.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of Methyl 5-acetyl-1H-pyrrole-2-carboxylate

Rationale: Direct acylation is avoided due to poor regioselectivity.[2] The Vilsmeier-Haack reaction provides exclusive C5-formylation on pyrrole-2-esters due to the directing effect of the ester and steric parameters.

Step 1.1: Vilsmeier-Haack Formylation

  • Reagents: Methyl 1H-pyrrole-2-carboxylate (1.0 equiv),

    
     (1.2 equiv), DMF (1.5 equiv), 1,2-Dichloroethane (DCE).[2]
    
  • Procedure:

    • Cool a solution of DMF in DCE to 0°C. Dropwise add

      
       and stir for 15 min to form the Vilsmeier reagent.
      
    • Add Methyl 1H-pyrrole-2-carboxylate (dissolved in DCE) slowly at 0°C.

    • Warm to reflux (80°C) for 2 hours.

    • Quench: Cool to RT and pour into ice-cold saturated sodium acetate (

      
      ) solution. Stir vigorously for 1h to hydrolyze the iminium salt.
      
    • Isolation: Extract with DCM, wash with brine, dry over

      
      , and concentrate.[2]
      
    • Product: Methyl 5-formyl-1H-pyrrole-2-carboxylate.

Step 1.2: Grignard Addition & Oxidation

  • Reagents: Methyl 5-formyl-1H-pyrrole-2-carboxylate, Methylmagnesium bromide (MeMgBr, 3.0 equiv), THF, Manganese Dioxide (

    
    ).[2]
    
  • Procedure:

    • Dissolve the aldehyde in anhydrous THF under

      
      .[2] Cool to -78°C.
      
    • Add MeMgBr (3.0 equiv) dropwise. (Excess is needed to deprotonate the pyrrole NH first).

    • Warm to 0°C and stir for 2h. Quench with saturated

      
      .
      
    • Extract the secondary alcohol intermediate.

    • Oxidation: Dissolve the crude alcohol in DCM.[2] Add activated

      
       (10 equiv) and stir at reflux for 4h.
      
    • Filter through Celite and concentrate.[2]

    • Purification: Recrystallize from EtOAc/Hexanes.

    • Yield Target: >65% (over 2 steps).

Phase 2: Regioselective Bromination (The Core Reaction)

Rationale: With EWGs at C2 and C5, the pyrrole ring is electron-deficient.[2] The C4 position is sterically less hindered than C3 (ortho to the larger ester vs. acetyl) and electronically favored for the final substitution.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Role
Methyl 5-acetyl-1H-pyrrole-2-carboxylate 167.16 1.0 Substrate
N-Bromosuccinimide (NBS) 177.98 1.05 Brominating Agent

| DMF | - | Solvent | Polar Aprotic Medium |

Protocol:

  • Setup: Charge a round-bottom flask with Methyl 5-acetyl-1H-pyrrole-2-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath. Critical: Low temperature prevents over-bromination or oxidation side products.[2]

  • Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the pyrrole mixture over 30 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Quench: Pour the reaction mixture into ice-water (5x reaction volume). The product typically precipitates as a solid.

  • Workup:

    • If solid precipitates: Filter, wash with water, and dry.[2]

    • If oil forms: Extract with EtOAc (3x), wash with water (5x) to remove DMF, wash with brine, and dry over

      
      .[2]
      
  • Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).

Workflow Start Start: Me-5-acetyl-pyrrole-2-carboxylate Reaction Reaction: NBS, DMF, 0°C -> RT Start->Reaction Add NBS slowly Quench Quench: Ice Water Precipitation Reaction->Quench TLC Complete Purify Purification: Recrystallization or Flash Chrom. Quench->Purify Filter/Extract

Figure 2: Experimental workflow for the regioselective bromination step.

Part 3: Critical Process Parameters (CPPs)

  • Temperature Control (Bromination): Maintaining 0°C during NBS addition is crucial. Higher temperatures can lead to poly-bromination or oxidation of the acetyl group.

  • Stoichiometry: Use a slight excess of NBS (1.05 equiv). A large excess (>1.5 equiv) will force bromination at C3, leading to the 3,4-dibromo byproduct.[2]

  • Solvent Choice: DMF is preferred over THF for the bromination of electron-deficient pyrroles as it stabilizes the polar transition state.

  • Handling of Vilsmeier Intermediate: Ensure complete hydrolysis of the iminium salt (Phase 1) by stirring with aqueous acetate for at least 1 hour; incomplete hydrolysis lowers the yield of the aldehyde.

Part 4: References

  • Regioselectivity in Pyrrole Functionalization:

    • Title: "Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide."

    • Source:J. Org.[1][2] Chem. 2018, 83, 15, 8668–8678.

    • URL:[Link]

  • Synthesis of 5-Acetyl-2-Ester Precursors:

    • Title: "A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones." (Describes related BM212 analogs).

    • Source:Molecules 2023, 28(3), 1265.

    • URL:[Link]

  • Vilsmeier-Haack on Pyrrole-2-carboxylates:

    • Title: "Formylation of pyrroles: A review."[2] (Confirming C5 selectivity on 2-esters).

    • Source:Arkivoc 2005 (i) 5-23.

    • URL:[Link]

Sources

Application

Technical Guide: Selective Bromination Strategies for Methyl 5-Acetylpyrrole-2-carboxylate

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the functionalization of Methyl 5-acetylpyrrole-2-carboxylate . The guide addresses the critical challenge of regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and medicinal chemists focusing on the functionalization of Methyl 5-acetylpyrrole-2-carboxylate .

The guide addresses the critical challenge of regioselectivity : distinguishing between Side-Chain Alpha-Bromination (functionalizing the acetyl group for heterocycle synthesis) and Ring Bromination (functionalizing the pyrrole core for coupling reactions).[1]

[1]

Abstract & Strategic Overview

Methyl 5-acetylpyrrole-2-carboxylate is a "push-pull" deactivated pyrrole scaffold.[1] The presence of two electron-withdrawing groups (EWGs)—the 2-carboxylate and 5-acetyl moieties—significantly alters its reactivity compared to electron-rich pyrroles.[1]

  • The Challenge: Standard bromination conditions (e.g.,

    
    /AcOH) often lead to inseparable mixtures of ring-brominated products and side-chain brominated ketones.[1]
    
  • The Solution: This guide provides two distinct, orthogonal protocols:

    • Protocol A (Side-Chain): Uses Copper(II) Bromide (

      
      ) to selectively target the acetyl group via an enol intermediate, yielding the 
      
      
      
      -bromoketone.[1]
    • Protocol B (Ring C4): Uses N-Bromosuccinimide (NBS) in polar aprotic solvent to force electrophilic aromatic substitution (EAS) at the sterically accessible C4 position.[1]

Reaction Landscape Visualization

ReactionLandscape SM Methyl 5-acetylpyrrole-2-carboxylate (Starting Material) ProdA PRODUCT A: Side-Chain Bromination (Methyl 5-(2-bromoacetyl)pyrrole-2-carboxylate) SM->ProdA Protocol A: CuBr2, EtOAc/CHCl3 (Thermodynamic Enol Pathway) ProdB PRODUCT B: Ring Bromination (Methyl 4-bromo-5-acetylpyrrole-2-carboxylate) SM->ProdB Protocol B: NBS, DMF, 0°C (Electrophilic Substitution) NoteA Key Utility: Precursor for Thiazoles (Hantzsch Synthesis) ProdA->NoteA NoteB Key Utility: Precursor for Suzuki/Sonogashira Couplings ProdB->NoteB

Figure 1: Divergent synthetic pathways controlled by reagent selection.

Critical Analysis of Reaction Conditions

The following table summarizes the screening of conditions for this specific substrate class.

VariableProtocol A (Side-Chain Target)Protocol B (Ring Target)Mechanistic Rationale
Primary Reagent Copper(II) Bromide (

)
N-Bromosuccinimide (NBS)

acts as a Lewis acid to stabilize the enol; NBS provides a source of

for EAS.[1]
Solvent System EtOAc /

(1:1)
DMF or

Non-polar/polar mix favors enolization; Polar aprotic stabilizes the Wheland intermediate.
Temperature Reflux (

C)

C to RT
Heat is required to drive the heterogeneous

reaction; Low temp improves regioselectivity on the ring.[1]
Stoichiometry 2.0 - 2.2 equivalents1.05 equivalents

generates 0.5 eq of

in situ; precise stoichiometry prevents poly-bromination.[1]
Major By-product

-dibromoketone
3,4-dibromo speciesOver-bromination is the primary failure mode in both pathways.[1]

Protocol A: Selective Side-Chain Alpha-Bromination

Target Product: Methyl 5-(2-bromoacetyl)pyrrole-2-carboxylate Application: Synthesis of thiazole-linked pyrroles via Hantzsch condensation.[1]

Materials
  • Substrate: Methyl 5-acetylpyrrole-2-carboxylate (1.0 eq)

  • Reagent: Copper(II) Bromide (

    
    ) (2.2 eq) - Must be finely powdered green/black solid.[1] Do not use if brown/wet.[1]
    
  • Solvent: Ethyl Acetate (EtOAc) and Chloroform (

    
    ) (1:1 ratio, anhydrous preferred).[1]
    
  • Quench: Saturated aqueous

    
     and EDTA (optional, for copper removal).[1]
    
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Methyl 5-acetylpyrrole-2-carboxylate (10 mmol, 1.67 g) to the flask. Add 50 mL of EtOAc and 50 mL of

    
    . Stir until fully dissolved.
    
  • Reagent Addition: Add finely powdered

    
     (22 mmol, 4.91 g) in a single portion. The suspension will appear dark green/black.[1]
    
  • Reaction: Heat the mixture to vigorous reflux (approx.

    
    C).
    
    • Observation: As the reaction proceeds, the dark

      
       will consume, and a white precipitate of Copper(I) Bromide (
      
      
      
      ) will form.
    • Time: Typically 2–4 hours.[1] Monitor by TLC (30% EtOAc/Hexane).[1] The product is usually less polar than the starting material.

  • Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the white

    
     precipitate. Wash the pad with warm EtOAc (
    
    
    
    mL).
  • Workup:

    • Wash the filtrate with water (

      
       mL) to remove soluble copper salts.
      
    • Optional: If the organic layer is green, wash with 5% aqueous EDTA solution.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude solid is often pure enough for heterocycle synthesis.[1] If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (0-20% EtOAc in Hexane).[1]

Mechanism of Selectivity ( )

CuBr2Mechanism Step1 Coordination: Cu(II) binds to Acetyl Oxygen Step2 Enolization: Acidic alpha-protons removed forming Cu-Enolate Step1->Step2 Step3 Bromine Transfer: Ligand transfer from Cu-Br to Alpha-C Step2->Step3 Step4 Product Release: Generation of Cu(I)Br precipitate Step3->Step4

Figure 2: The Copper(II) mediated pathway avoids the generation of free cationic bromine (


), thereby preventing electrophilic attack on the pyrrole ring.

Protocol B: Selective Ring Bromination (C4)

Target Product: Methyl 4-bromo-5-acetylpyrrole-2-carboxylate Application: Precursor for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install aryl groups at C4.[1]

Materials
  • Substrate: Methyl 5-acetylpyrrole-2-carboxylate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).[1] Recrystallize from water if yellow/degraded.[1]

  • Solvent: DMF (Dimethylformamide), anhydrous.[1]

  • Workup: Ice water, Sodium thiosulfate.[1]

Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask with a stir bar and nitrogen inlet.

  • Dissolution: Dissolve the substrate (5 mmol, 0.835 g) in 15 mL of DMF.

  • Cooling: Cool the solution to

    
    C using an ice bath. Critical: Low temperature suppresses side-chain radical bromination.[1]
    
  • Addition: Dissolve NBS (5.25 mmol, 0.935 g) in 5 mL DMF and add it dropwise over 20 minutes to the stirring substrate solution.

    • Note: Protect from light with aluminum foil to inhibit radical pathways.[1]

  • Reaction: Stir at

    
    C for 1 hour, then allow to warm to room temperature for 2–3 hours.
    
  • Quench & Isolation:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Stir vigorously.[1] The product should precipitate as a solid.[1]

    • If no precipitate forms, extract with EtOAc (

      
       mL).
      
  • Purification:

    • Wash the solid/organic layer with 5%

      
       (to remove excess bromine) and brine.
      
    • Recrystallize from MeOH or purify via column chromatography.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Mixture of mono- and di-bromo products (Side-chain) Excess reagent or high temperature.[1]Reduce

to 1.95 eq. Stop reaction immediately upon consumption of SM.[1]
Ring bromination occurring during Protocol A Presence of free

or acid catalysis.[1]
Ensure solvent is not acidic.[1] Switch solvent to pure EtOAc.[1] Do not use

.[1]
Black tar/polymerization Pyrrole instability under acidic conditions.[1]Add solid

(1.0 eq) to the reaction to buffer generated HBr.
Incomplete reaction (Protocol A) Old/Wet

.
Use fresh

.[1] If the reagent is brown (hydrated/oxidized), it will not work efficiently.

Safety & Handling

  • Lachrymator Warning:

    
    -Bromoketones (Product A) are potent lachrymators (tear gas agents).[1] Handle only  in a functioning fume hood. Wear double nitrile gloves.[1]
    
  • Copper Waste: All aqueous waste containing copper must be segregated into heavy metal waste streams.[1]

  • NBS: NBS is an irritant and can decompose explosively if heated dry.[1]

References

  • King, L. C.; Ostrum, G. K. "Selective Bromination with Copper(II) Bromide."[1] The Journal of Organic Chemistry, 1964 , 29(12), 3459–3461. Link

  • Organic Syntheses. "Bromination of Acetyl Groups: General Procedures." Org.[1][2][3][4][5][6] Synth.1973 , 53, 111.[1] Link

  • Gilow, H. M.; Burton, D. E. "Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles."[1] The Journal of Organic Chemistry, 1981 , 46(11), 2221–2225. Link

  • BenchChem Application Notes. "Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives." (Analogous chemistry for deactivated nitrogen heterocycles). Link

Sources

Method

Application Note: Protocol for the Alkaline Hydrolysis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate

Executive Summary Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (CAS: 157425-54-2)[1] is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of pharmaceutical pipel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (CAS: 157425-54-2)[1] is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of pharmaceutical pipeline candidates and advanced materials. The transformation of this methyl ester into its corresponding free carboxylic acid—5-acetyl-4-bromo-1H-pyrrole-2-carboxylic acid—is a critical foundational step in drug development workflows, enabling subsequent amide coupling or decarboxylation reactions.

This application note details a highly optimized, self-validating protocol for the base-catalyzed saponification of this ester. By leveraging specific stoichiometric ratios and phase-appropriate solvent systems, this methodology ensures quantitative conversion while suppressing degradation pathways common to pyrrole scaffolds.

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than merely executing a recipe. The hydrolysis of pyrrole-2-carboxylates presents unique chemical challenges that dictate our experimental design:

  • Avoidance of Acidic Hydrolysis: Pyrrole rings are notoriously sensitive to strong aqueous acids, which can trigger unwanted polymerization, ring-opening, or premature protodecarboxylation[2]. Therefore, alkaline hydrolysis (saponification) is the universally preferred pathway to preserve the integrity of the heteroaromatic core.

  • Stoichiometric Causality (The pKa Factor): The pyrrole N-H proton is typically weakly acidic (pKa ~16.5). However, the presence of three electron-withdrawing groups (acetyl, bromo, and ester) on this specific substrate drastically increases the acidity of the N-H bond (estimated pKa ~10–11). Consequently, the first equivalent of base is entirely consumed by N-H deprotonation. To drive the nucleophilic acyl substitution at the ester carbonyl, a minimum of 3 to 5 equivalents of base is required[3].

  • Reagent Selection (LiOH vs. NaOH/KOH): Lithium hydroxide monohydrate (LiOH·H2O) is selected over sodium or potassium hydroxide. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the attack of the hydroxide nucleophile even at moderate temperatures[3].

  • Solvent Dynamics: A biphasic-turned-homogeneous solvent system of Tetrahydrofuran (THF) and Water (3:1 v/v) is utilized. THF readily dissolves the organic ester, while water solvates the LiOH. As the reaction progresses and the lithium pyrrolide-carboxylate salt forms, the mixture becomes fully homogeneous, serving as a visual indicator of reaction progression.

Reaction Workflow

HydrolysisPathway A Methyl 5-acetyl-4-bromo- 1H-pyrrole-2-carboxylate (Starting Material) B N-H Deprotonation (Intermediate Anion) A->B LiOH (1 eq) THF/H2O C Ester Saponification (Tetrahedral Intermediate) B->C LiOH (Excess) Heat (60°C) D Acidification (HCl) pH 2-3 C->D Workup E 5-acetyl-4-bromo-1H- pyrrole-2-carboxylic acid (Final Product) D->E Precipitation

Workflow of the alkaline hydrolysis of methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate.

Self-Validating Experimental Protocol

Scale: 10.0 mmol Target Yield: >90%

Materials Required
  • Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (2.46 g, 10.0 mmol)

  • Lithium hydroxide monohydrate (LiOH·H2O) (2.10 g, 50.0 mmol, 5.0 eq)

  • Tetrahydrofuran (THF), Reagent Grade (30 mL)

  • Deionized Water (10 mL + 20 mL for workup)

  • 1M Hydrochloric Acid (HCl) (approx. 55 mL)

  • Ethyl Acetate (EtOAc) (for extraction/washing)

Step-by-Step Execution

Step 1: Reaction Assembly

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (2.46 g).

  • Add 30 mL of THF to the flask and stir until the solid is completely dissolved.

  • In a separate beaker, dissolve LiOH·H2O (2.10 g) in 10 mL of deionized water.

  • Add the aqueous LiOH solution dropwise to the THF solution at room temperature. Causality Note: Dropwise addition prevents localized thermal spikes from the exothermic acid-base neutralization of the pyrrole N-H.

Step 2: Saponification 5. Attach a reflux condenser and heat the biphasic mixture to 60 °C using an oil bath or heating block[4]. 6. Stir vigorously for 4 to 6 hours. The reaction mixture will gradually become a homogeneous solution as the highly soluble lithium dicarboxylate/pyrrolide salt is generated.

Step 3: In-Process Control (IPC) - Self-Validation 7. Remove a 50 µL aliquot, quench it into 0.5 mL of 1M HCl, and extract with 0.5 mL EtOAc. 8. Spot the organic layer on a Silica Gel TLC plate alongside the starting material. Elute with Hexanes/EtOAc (1:1). 9. Validation: The reaction is deemed complete when the starting material spot (Rf ~0.6) is entirely absent, and a baseline spot (the free acid) is observed. LC-MS can also be used to confirm the presence of the [M-H]- mass ion for the product.

Step 4: Workup & Isoelectric Precipitation 10. Cool the reaction to room temperature. 11. Concentrate the mixture under reduced pressure (rotary evaporator, bath temp 35 °C) to remove the THF. Causality Note: THF must be removed before acidification; otherwise, the product will remain partitioned in the organic THF phase rather than precipitating. 12. Dilute the remaining aqueous residue with an additional 20 mL of deionized water. 13. Optional Wash: Extract the aqueous layer with 15 mL of EtOAc and discard the organic layer. This removes any unreacted trace ester or neutral organic impurities. 14. Place the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while monitoring with a pH meter or pH paper until the solution reaches pH 2.0–2.5 . 15. Validation: A thick, off-white to pale yellow precipitate will crash out of solution. The pH must be strictly controlled; pH > 3 results in incomplete protonation and yield loss, while pH < 1 offers no additional benefit and may risk long-term degradation.

Step 5: Isolation 16. Filter the suspension through a Büchner funnel under vacuum. 17. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride salts. 18. Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the pure 5-acetyl-4-bromo-1H-pyrrole-2-carboxylic acid.

Quantitative Data & Optimization

The following tables summarize the quantitative optimization data and troubleshooting parameters to ensure protocol reproducibility.

Table 1: Optimization of Hydrolysis Conditions

Base (Eq)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Notes
NaOH (2.0)MeOH / H2O252465%52%Incomplete reaction due to N-H buffering.
KOH (5.0)MeOH / H2O5012>99%81%Good yield, but product required recrystallization[4].
LiOH (2.0)THF / H2O60885%74%Sluggish reaction rate.
LiOH (5.0) THF / H2O 60 4 >99% 92% Optimal conditions; clean precipitation[3].

Table 2: In-Process Troubleshooting Guide

ObservationRoot CauseCorrective Action
No precipitation upon adding HCl THF was not fully removed prior to acidification.Re-concentrate the mixture under vacuum to strip residual THF, then cool and re-check pH.
Incomplete conversion on TLC Insufficient base equivalents; N-H proton consumed the base.Add an additional 2.0 equivalents of LiOH·H2O and continue heating for 2 hours.
Darkening of the reaction mixture Excessive heating (>80 °C) causing minor decomposition.Lower temperature to 60 °C. The product can usually be rescued by treating the final aqueous solution with activated charcoal prior to acidification.
Product is an oily semi-solid Precipitation occurred too rapidly at ambient temperature.Redissolve in minimal hot EtOAc/Hexanes and allow to crystallize slowly, or ensure precipitation is done strictly at 0–5 °C.

References

1.[4] Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. researchgate.net. 4 2.[1] Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate | 157425-54-2. Sigma-Aldrich. 1 3.[3] WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents. Google Patents. 3 4.[2] methyl 1-amino-1H-pyrrole-2-carboxylate | 122181-85-5. Benchchem. 2

Sources

Application

Application of bromopyrrole esters in antiviral drug synthesis

Advanced Application Note: Regioselective Functionalization of Bromopyrrole Esters for Antiviral Drug Synthesis Executive Summary & Mechanistic Rationale Bromopyrrole alkaloids, originally isolated from marine sponges (e...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Regioselective Functionalization of Bromopyrrole Esters for Antiviral Drug Synthesis

Executive Summary & Mechanistic Rationale

Bromopyrrole alkaloids, originally isolated from marine sponges (e.g., Agelas sp.), have emerged as highly privileged scaffolds in antiviral drug discovery. Recent computational and in vitro studies have demonstrated that complex bromopyrrole derivatives, such as Nagelamide H, act as potent dual-pathway inhibitors of SARS-CoV-2 entry by competitively binding to host proteases TMPRSS2 and Cathepsins L/B[1]. Furthermore, the functionalized pyrrole core is a foundational motif in broad-spectrum antivirals, including the pyrrolotriazine core of the viral RNA polymerase inhibitor remdesivir[2].

The Causality of Ortho-Activation: Synthesizing these complex, multi-substituted pyrrole pharmacophores presents a significant chemical challenge. The electron-rich nature of the pyrrole ring inherently resists the polarization of carbon-halogen bonds. Consequently, standard palladium-catalyzed Suzuki-Miyaura cross-couplings at the C-Br bond suffer from sluggish oxidative addition of Pd(0).

To overcome this thermodynamic barrier, researchers employ ortho-group activation using an ester moiety (often paired with a formyl or cyano group) adjacent to the brominated carbon[3]. The electron-withdrawing bromopyrrole ester depletes electron density from the pyrrole core, highly polarizing the C-Br bond. This strategic functionalization lowers the activation energy for Pd(0) insertion, enabling rapid, regioselective cross-coupling to generate diverse antiviral libraries[4].

Antiviral Target Pathway

The following pathway illustrates how functionalized bromopyrrole ester derivatives disrupt the host-protease-mediated viral entry mechanisms.

ViralInhibition Virus SARS-CoV-2 Spike Protein HostCell Host Cell Surface Virus->HostCell Binds ACE2 TMPRSS2 TMPRSS2 Protease (Cell Surface) HostCell->TMPRSS2 Pathway A Cathepsin Cathepsin L/B (Endosomal) HostCell->Cathepsin Pathway B Entry1 Direct Membrane Fusion TMPRSS2->Entry1 Cleaves Spike Entry2 Endocytotic Entry Cathepsin->Entry2 Cleaves Spike Drug Bromopyrrole Ester Derivative Drug->TMPRSS2 Inhibits (Competitive) Drug->Cathepsin Inhibits (Competitive)

Caption: Mechanism of SARS-CoV-2 viral entry inhibition by bromopyrrole ester derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis and Ortho-Activation of the Bromopyrrole Ester

Objective: Prepare ethyl 4-bromopyrrole-2-carboxylate, an activated intermediate for downstream antiviral library synthesis.

  • Starting Material Preparation : Dissolve 2-trichloroacetylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Regioselective Bromination : Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at -78°C.

    • Causality: The ultra-low temperature prevents over-bromination and directs the electrophilic aromatic substitution strictly to the C-4 position. This is driven by the steric bulk and electronic directing effects of the trichloroacetyl group.

  • Esterification (Activation) : Concentrate the crude mixture and dissolve it in absolute ethanol. Add a catalytic amount of sodium ethoxide (NaOEt) and reflux for 2 hours to convert the trichloroacetyl group to an ethyl ester[4].

  • Self-Validation Checkpoints :

    • TLC: Monitor via TLC (Hexanes/EtOAc 8:2). The product spot should be highly UV-active and stain dark brown with KMnO₄.

    • NMR: Confirm success via ¹H-NMR. The diagnostic pyrrole protons should appear as two distinct doublets (typically ~6.8 ppm and ~7.1 ppm) with a small coupling constant (J ≈ 1.5-2.0 Hz), confirming a meta-relationship and successful C-4 bromination.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Couple the activated bromopyrrole ester with an aryl/heteroaryl boronic acid to synthesize the antiviral pharmacophore.

  • Reagent Assembly : In a Schlenk flask, combine ethyl 4-bromopyrrole-2-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq).

    • Causality: The electron-withdrawing ester at C-2 sufficiently polarizes the C4-Br bond, allowing the Pd(0) catalyst to undergo rapid oxidative addition despite the pyrrole ring's inherent electron density[3].

  • Reaction Conditions : Suspend the mixture in a degassed solvent system of Toluene/Ethanol/Water (2:1:1). Reflux at 90°C for 12-16 hours.

  • Self-Validation Checkpoints :

    • Visual Cue: The reaction mixture will transition from a clear yellow solution to a dark suspension. The precipitation of black Pd(0) particles (Pd black) indicates catalyst turnover and reaction completion.

    • Mass Spectrometry (LC-MS): Analyze the crude mixture. The disappearance of the characteristic 1:1 isotopic doublet (M / M+2) of the bromine atom confirms the complete consumption of the bromopyrrole starting material.

Quantitative Data: Antiviral Efficacy & Binding Affinities

The structural functionalization of bromopyrrole esters allows for the synthesis of derivatives that effectively mimic natural guanidine substrates, acting as competitive inhibitors for viral entry proteases. The table below summarizes the binding affinities of Nagelamide H (a complex marine bromopyrrole derivative) against key SARS-CoV-2 entry proteases[1].

Viral Target ProteaseCellular LocalizationBinding Free Energy (kcal/mol)Inhibition Mechanism
TMPRSS2 Host Cell Surface-9.52Competitive (Substrate Mimicry)
Cathepsin L Endosomal-9.59Competitive (Substrate Mimicry)
Cathepsin B Endosomal-10.53Competitive (Substrate Mimicry)

Data Interpretation: The highly negative binding free energies indicate spontaneous, highly stable complex formation. Molecular dynamics simulations (500 ns) confirm that the bromopyrrole scaffold enhances the structural stability of the inhibited protease complexes, effectively neutralizing the host's ability to cleave the SARS-CoV-2 Spike protein necessary for viral infiltration[1].

References

1.[1] Bromopyrrole guanidine marine alkaloids as inhibitors of SARS-CoV-2 entry pathways: insights from molecular docking, normal mode analysis, and molecular dynamics simulations. ChemRxiv.5 2.[2] Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PMC (National Institutes of Health). 2 3.[4] Synthetic flexibility of a bromopyrrole ester intermediate: toward novel biologically active compounds. UR Scholarship Repository (University of Richmond). 4 4.[3] Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed. 3

Sources

Method

Application Note: Reagents and Regioselective Protocols for the Acetylation of Pyrrole-2-Carboxylate Derivatives

Introduction & Pharmaceutical Relevance Pyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry and advanced organic synthesis. They serve as critical building blocks for porphyrins, non-steroidal anti-inf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmaceutical Relevance

Pyrrole-2-carboxylates are privileged scaffolds in medicinal chemistry and advanced organic synthesis. They serve as critical building blocks for porphyrins, non-steroidal anti-inflammatory drugs (e.g., ketorolac), and modern targeted therapeutics such as JAK2 inhibitors (e.g., BMS-911543)[1]. Functionalizing the pyrrole core via acetylation is a fundamental transformation that enables the construction of complex molecular architectures.

Unlike unsubstituted pyrrole, which is highly


-excessive and prone to polymerization under acidic conditions, the presence of an electron-withdrawing ester group at the C-2 position deactivates the ring[2]. This deactivation stabilizes the molecule, allowing for controlled electrophilic substitution (such as Friedel-Crafts acylation) at the carbon atoms, or direct acetylation at the pyrrole nitrogen.

Mechanistic Insights: Regioselectivity and Causality

The acetylation of pyrrole-2-carboxylates can be directed to either the nitrogen atom (N-acetylation) or the carbon backbone (C-acetylation), depending entirely on the reagents and conditions employed. Understanding the causality behind these reagent choices is critical for assay predictability and yield optimization.

  • C-Acetylation (Friedel-Crafts) : Electrophilic aromatic substitution on pyrrole-2-carboxylates typically occurs at the C-4 or C-5 positions. The regioselectivity is fundamentally dictated by the choice of Lewis acid[3].

    • Strong Lewis Acids (e.g.,

      
      ): Aluminum chloride strongly coordinates with the carbonyl oxygen of the C-2 ester. This coordination creates significant steric bulk that physically blocks the adjacent C-5 position. Consequently, the acetylium ion exclusively attacks the C-4 position, yielding the 4-acetyl derivative[4].
      
    • Weaker Lewis Acids (e.g.,

      
      , 
      
      
      
      ): Weaker Lewis acids exhibit minimal coordination with the C-2 ester. Without the steric blockade, the reaction is governed by the inherent electronic properties of the ring, resulting in a mixture of 4-acetyl and 5-acetyl pyrrole-2-carboxylates[4].
  • N-Acetylation : The N-H proton of the pyrrole ring is relatively acidic. Treatment with a base (e.g., pyridine, DMAP, or NaH) generates a nucleophilic pyrrolide intermediate that readily reacts with acetic anhydride (

    
    ) or acetyl chloride (
    
    
    
    ) to form the N-acetyl derivative[5].

Data Presentation: Lewis Acid Effects on Regioselectivity

The following table summarizes the causal relationship between the Lewis acid employed and the resulting regioselectivity during the Friedel-Crafts acetylation of ethyl pyrrole-2-carboxylate with acetyl chloride.

Acylating ReagentCatalyst / BaseSolventTemp (°C)Major Product RegioselectivityEst. Yield (%)
Acetyl Chloride

(2.5 eq)
1,2-Dichloroethane25Exclusive C-4 Acetylation>85%
Acetyl Chloride

(2.0 eq)
Dichloromethane25Mixture (C-4 and C-5)~60%
Acetyl Chloride

Dichloromethane25Mixture (C-4 and C-5)~55%
Acetic AnhydridePyridine / DMAPDichloromethane0 to 25Exclusive N-Acetylation>90%

Data synthesized from established Friedel-Crafts acylation studies on pyrrole derivatives[3][4].

Mechanistic and Workflow Visualizations

Mechanistic_Pathway Start Pyrrole-2-carboxylate N_Ac_Path N-Acetylation (Ac2O / Pyridine / DMAP) Start->N_Ac_Path C_Ac_Path C-Acetylation (Friedel-Crafts) (AcCl / Lewis Acid) Start->C_Ac_Path N_Product N-Acetylpyrrole-2-carboxylate (Kinetic/Thermodynamic Control) N_Ac_Path->N_Product Strong_LA Strong Lewis Acid (AlCl3) Coordinates with C-2 Ester C_Ac_Path->Strong_LA Weak_LA Weak Lewis Acid (ZnCl2) Minimal Coordination C_Ac_Path->Weak_LA C4_Product 4-Acetylpyrrole-2-carboxylate (Exclusive Product) Strong_LA->C4_Product Steric Blockade at C-5 C4_C5_Mix 4-Acetyl + 5-Acetyl Mixture (Sterically Unhindered) Weak_LA->C4_C5_Mix Electronic Preference

Divergent mechanistic pathways for N- and C-acetylation of pyrrole-2-carboxylates.

Experimental_Workflow Step1 Step 1: Preparation Dissolve Pyrrole-2-carboxylate in dry solvent Step2 Step 2: Activation Add Acylating Agent (AcCl or Ac2O) at 0 °C Step1->Step2 Step3 Step 3: Catalysis Slowly add Catalyst (AlCl3 or Pyridine/DMAP) Step2->Step3 Step4 Step 4: Reaction Warm to RT or Reflux, Monitor via TLC Step3->Step4 Step5 Step 5: Quenching Pour into ice-water, Extract with organic solvent Step4->Step5 Step6 Step 6: Purification Column Chromatography or Recrystallization Step5->Step6

Step-by-step experimental workflow for the acetylation of pyrrole derivatives.

Experimental Protocols

The following self-validating protocols are designed to ensure high reproducibility and safety during laboratory execution.

Protocol A: Regioselective Synthesis of Ethyl 4-Acetylpyrrole-2-carboxylate (C-4 Acetylation)

Objective : To synthesize the C-4 acetylated product exclusively using a strong Lewis acid to exploit steric shielding.

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add ethyl pyrrole-2-carboxylate (10.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Activation : Cool the solution to 0 °C using an ice-water bath. Add acetyl chloride (12.0 mmol, 1.2 eq) dropwise via syringe.

  • Catalysis : Carefully add anhydrous aluminum chloride (

    
    , 25.0 mmol, 2.5 eq) in small portions over 15 minutes.
    
    • Causality Note: Portionwise addition controls the highly exothermic generation of the acetylium ion and prevents localized overheating, which could lead to unwanted polymerization of the pyrrole ring.

  • Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Quenching : Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 10 mL of concentrated HCl. This step breaks the strong aluminum complex coordinated to the product.

  • Extraction & Purification : Extract the aqueous layer with dichloromethane (

    
     mL). Wash the combined organic layers with saturated 
    
    
    
    solution, then brine. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate pure ethyl 4-acetylpyrrole-2-carboxylate.
Protocol B: Synthesis of Methyl N-Acetylpyrrole-2-carboxylate (N-Acetylation)

Objective : To acetylate the pyrrole nitrogen utilizing basic conditions to prevent Friedel-Crafts C-acylation.

  • Preparation : In a dry 50 mL flask under nitrogen atmosphere, dissolve methyl pyrrole-2-carboxylate (5.0 mmol) in anhydrous dichloromethane (20 mL).

  • Base Addition : Add anhydrous pyridine (10.0 mmol, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol, 10 mol%).

    • Causality Note: While pyridine acts as the primary acid scavenger, DMAP acts as a highly nucleophilic catalyst. It forms an ultra-reactive N-acetylpyridinium intermediate that drastically accelerates the transfer of the acetyl group to the pyrrole nitrogen.

  • Acylation : Cool the mixture to 0 °C. Add acetic anhydride (7.5 mmol, 1.5 eq) dropwise.

  • Reaction : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup : Quench the reaction with saturated aqueous

    
     (20 mL). Extract with dichloromethane (
    
    
    
    mL). Wash the organic layer with 1M HCl (to remove residual pyridine), followed by brine. Dry over
    
    
    and evaporate the solvent to yield the N-acetylated product.

References

  • β-Acylation of Ethyl Pyrrole-2-carboxylate by Friedel-Crafts Acylation: Scope and Limitations (Synthetic Studies on Indoles and Related Compounds. XXXVIII) Source: Chemical and Pharmaceutical Bulletin (1996) URL:[Link]

  • A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles Source: Molecules (MDPI, 2010) URL:[Link]

  • Synthesis and Evaluation of Pyrrole Derivative Conjugates of Aspirin as Anti-Platelet Agents Source: Asian Journal of Research in Chemistry (2009) URL:[Link]

  • Aryldiazonium-Salt-Triggered Carboxylative Azotization of Pyrroles or Indoles with Polyhalomethanes via Halogen-Atom Transfer (XAT) Source: Organic Letters (ACS Publications, 2024) URL:[Link]

Sources

Application

Application Note: Modular Synthesis and Late-Stage Functionalization of Polysubstituted Pyrroles for Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: De novo multicomponent assembly and regioselective late-stage C-H functionalization. Strategic Rationale & Executive Summary Pol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: De novo multicomponent assembly and regioselective late-stage C-H functionalization.

Strategic Rationale & Executive Summary

Polysubstituted pyrroles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Atorvastatin (Lipitor) and Sunitinib (Sutent). Traditional syntheses, such as the Paal-Knorr reaction, often require harsh dehydrating conditions and lack modularity for late-stage diversification.

To accelerate structure-activity relationship (SAR) studies, modern medicinal chemistry demands highly modular approaches. This application note details a two-phase synthetic strategy:

  • De Novo Core Assembly: A highly efficient [2+1+1+1] one-pot multicomponent reaction (MCR) to construct the polysubstituted pyrrole backbone from simple, commercially available building blocks[1].

  • Late-Stage Diversification: A mild, copper-catalyzed free-radical C-H arylation that functionalizes the pyrrole core under neutral conditions, utilizing in situ generated diazonium salts[2].

This orthogonal approach ensures that steric and electronic variations can be introduced both during the ring construction and at the late-stage derivatization phase, maximizing library diversity.

Phase 1: De Novo Multicomponent Assembly of the Pyrrole Core

Mechanistic Insights & Causality

The construction of the pyrrole core utilizes a one-pot multicomponent reaction involving a primary amine, ethyl glyoxylate, 2-bromoacetophenone, and pyridine[1].

Why this specific reagent combination?

  • Pyridine's Dual Role: Pyridine acts as both a nucleophile and a base. It attacks the 2-bromoacetophenone to form a pyridinium salt, which is subsequently deprotonated to yield a highly reactive pyridinium ylide[1].

  • Imine Pre-assembly: The primary amine and ethyl glyoxylate condense in situ to form an electrophilic imine[1].

  • Cascade Cyclization: The pyridinium ylide undergoes a Mannich-type addition to the imine, followed by intramolecular cyclization and elimination of the pyridine leaving group, driving the aromatization of the pyrrole ring[1].

MCR_Pathway cluster_0 cluster_1 A Primary Amine + Ethyl Glyoxylate B Imine Intermediate A->B E Mannich Addition & Cyclization B->E C 2-Bromoacetophenone + Pyridine D Pyridinium Ylide C->D D->E F Polysubstituted Pyrrole E->F

Workflow of the[2+1+1+1] multicomponent synthesis of the pyrrole core.

Protocol A: Step-by-Step MCR Synthesis

This protocol is designed as a self-validating system to ensure reproducibility.

Reagents:

  • Primary amine (1.0 mmol)

  • Ethyl glyoxylate (1.2 mmol, 50% solution in toluene)

  • 2-Bromoacetophenone (1.0 mmol)

  • Pyridine (1.2 mmol)

  • Acetonitrile (CH₃CN, 5.0 mL, anhydrous)

Procedure:

  • Imine Formation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and anhydrous CH₃CN (5.0 mL). Dropwise, add ethyl glyoxylate (1.2 mmol).

    • Expert Note: Ethyl glyoxylate is used as a 50% toluene solution to prevent polymerization.

  • Ylide Generation & Cascade: Stir the mixture at room temperature for 30 minutes. Add 2-bromoacetophenone (1.0 mmol) followed immediately by pyridine (1.2 mmol).

    • Validation Check 1: The reaction mixture will transition from pale yellow to a deep orange/red hue upon the addition of pyridine, visually confirming the formation of the pyridinium ylide.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 4–6 hours.

    • Validation Check 2: Monitor via TLC (Hexane/EtOAc 4:1). The consumption of the UV-active 2-bromoacetophenone and the appearance of a new, highly fluorescent blue spot under 254 nm UV light indicates pyrrole formation.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography to isolate the polysubstituted pyrrole.

Phase 2: Late-Stage C-H Arylation

Mechanistic Insights & Causality

Direct C-H arylation of pyrroles often suffers from poor regioselectivity and requires harsh conditions that degrade sensitive functional groups. This protocol utilizes a room-temperature, copper-catalyzed free-radical pathway[3].

Why this specific protocol?

  • In Situ Diazonium Generation: Using tert-butyl nitrite (tBuONO) and methanesulfonic acid (MeSO₃H) allows for the in situ generation of aryl diazonium salts from anilines[2]. This avoids the isolation of explosive, unstable diazonium intermediates.

  • The Critical Role of CaCO₃: Pyrroles are highly acid-sensitive and will rapidly polymerize in the presence of MeSO₃H. The addition of calcium carbonate (CaCO₃) acts as a heterogeneous, mild buffer that neutralizes the acid exactly prior to the introduction of the pyrrole core[2].

  • Radical Pathway: Cu(OAc)₂ catalyzes the single-electron reduction of the diazonium salt to an aryl radical, which then regioselectively adds to the C2 or C5 position of the pyrrole[2].

CH_Arylation A Aniline + tBuONO + MeSO3H B Aryl Diazonium Intermediate A->B D Radical Generation (CaCO3 buffer) B->D C Pyrrole Core + Cu(OAc)2 C->D E C-H Arylated Pyrrole D->E

Copper-catalyzed free-radical C-H arylation pathway using in situ diazonium salts.

Protocol B: Step-by-Step C-H Arylation

Reagents:

  • Aniline derivative (1.0 mmol)

  • Methanesulfonic acid (MeSO₃H, 65 µL, 1.0 mmol)

  • tert-Butyl nitrite (tBuONO, 180 µL, 1.35 mmol, 90% purity)

  • Calcium carbonate (CaCO₃, 100 mg, 1.0 mmol)

  • Pyrrole core (from Protocol A, or N-Boc pyrrole) (4.0 mmol)

  • Cu(OAc)₂·H₂O (20.0 mg, 10 mol%)

  • H₂O (1.0 mL) and Acetone (2.5 mL)

Procedure:

  • Diazonium Formation: In a 10 mL vial, add the aniline (1.0 mmol), H₂O (1 mL), and MeSO₃H (65 µL, 1.0 mmol). Stir at 25 °C. Dropwise, add tBuONO (180 µL). Stir for 30 minutes at 25 °C[2].

    • Validation Check 1: A distinct color change and mild gas evolution indicate the successful formation of the diazonium intermediate.

  • Neutralization: Add CaCO₃ (100 mg, 1.0 mmol) to the mixture.

    • Validation Check 2: Immediate effervescence (CO₂ release) will occur. Wait until bubbling ceases; this validates that the acidic medium has been neutralized, safeguarding the pyrrole[2].

  • Radical Coupling: Successively add the pyrrole core (4.0 mmol), Cu(OAc)₂·H₂O (20.0 mg, 10 mol%), and acetone (2.5 mL)[2].

  • Reaction Monitoring: Stir the reaction mixture at 25 °C for 2–4 hours. Monitor via TLC.

  • Workup: Dilute with EtOAc (15 mL), wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (EtOAc/Petroleum ether)[2].

Quantitative Data & Scope Summaries

The following tables summarize the expected yields and reaction scopes based on the validated literature protocols, demonstrating the broad functional group tolerance critical for medicinal chemistry SAR campaigns.

Table 1: Scope of the Multicomponent Pyrrole Synthesis (Protocol A) [1]

Primary Amine2-BromoacetophenoneProduct SubstitutionIsolated Yield (%)
AnilineUnsubstitutedN-Phenyl, 3-Benzoyl65%
4-MethoxyanilineUnsubstitutedN-(4-Methoxyphenyl), 3-Benzoyl72%
Benzylamine4-Bromo-substitutedN-Benzyl, 3-(4-Bromobenzoyl)58%
n-Butylamine4-Methyl-substitutedN-Butyl, 3-(4-Methylbenzoyl)60%

Table 2: Scope of the Copper-Catalyzed C-H Arylation (Protocol B) [2]

Aniline DerivativePyrrole SubstrateRegioselectivityIsolated Yield (%)
4-ChloroanilineN-Boc PyrroleC2-Arylation66%
4-CyanoanilineN-Boc PyrroleC2-Arylation70%
4-AcetylanilineN-Boc PyrroleC2-Arylation66%
2-AminobenzoateN-Boc PyrroleC2-Arylation59%

Note: The C-H arylation protocol exhibits excellent tolerance for electron-withdrawing groups (cyano, acetyl, ester) and halogens, which are highly desirable motifs in drug discovery.

References

  • Honraedt, A., Raux, M.-A., Le Grognec, E., Jacquemin, D., & Felpin, F.-X. (2014). Copper-catalyzed free-radical C-H arylation of pyrroles. Chemical Communications, 50(40), 5236-5238.[Link]

  • Lin, X., Mao, Z., Dai, X., Lu, P., & Wang, Y. (2011). A straightforward one-pot multicomponent synthesis of polysubstituted pyrroles. Chemical Communications, 47(23), 6620-6622.[Link]

Sources

Method

Regioselective C4-Functionalization of Methyl Pyrrole-2-Carboxylates: Strategic Workflows and Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & The Regioselectivity Challenge The pyrrole ring is a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & The Regioselectivity Challenge

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science. Due to its electron-rich nature (6π electrons distributed over 5 atoms), pyrrole inherently favors electrophilic aromatic substitution (SEAr) and transition-metal-catalyzed C–H activation at the α-positions (C2 and C5). This preference arises because the Wheland intermediate generated from α-attack is stabilized by three resonance structures, compared to only two for β-attack (C3 and C4) [1].

In the case of methyl 1H-pyrrole-2-carboxylate , the C2 position is blocked by an electron-withdrawing ester group. While this deactivates the ring slightly, the C5 position remains the kinetically and thermodynamically favored site for unguided functionalization [3]. Consequently, functionalizing the remote C4 position presents a formidable synthetic challenge, requiring precise steric shielding or sequential electronic routing to override the molecule's innate electronic bias [4].

This application note details two field-proven, self-validating strategies to achieve exclusive C4-functionalization: Steric-Controlled C–H Borylation and Sequential C5-Blocking/SEAr .

Strategic Approaches to C4 Functionalization

Strategy A: Steric Shielding via N-Protection (Transition-Metal C–H Borylation)

Iridium-catalyzed C–H borylation operates via a Concerted Metalation-Deprotonation (CMD) mechanism that is highly sensitive to steric hindrance. When methyl 1H-pyrrole-2-carboxylate is unprotected, the active catalytic species,[Ir(dtbpy)(Bpin)3], preferentially activates the unhindered C5–H bond.

The Causality: By installing a sterically demanding protecting group—such as a tert-butoxycarbonyl (Boc) or triisopropylsilyl (TIPS) group—on the N1 position, the adjacent C5 position becomes sterically inaccessible to the bulky iridium catalyst. The reaction is forced to the β-positions. Because the C3 position is partially hindered by the C2-carboxylate, the catalyst selectively activates the C4 position, yielding the C4-boronate ester with exquisite regiocontrol [2].

G A Methyl 1H-pyrrole- 2-carboxylate B N-Boc/TIPS Protection (Steric Shield) A->B Boc2O or TIPS-Cl C C5 Position Sterically Blocked B->C Shields adjacent α-site D [Ir(cod)Cl]2 / dtbpy B2pin2 B->D C-H Activation E Exclusive C4-Borylation (Target Achieved) C->E Forces reaction to C4 D->E Directed to least hindered β-site

Fig 1. Steric shielding mechanism directing Ir-catalyzed C-H borylation to the C4 position.

Strategy B: Electronic Routing via C5-Blocking (Electrophilic Substitution)

For traditional SEAr reactions where steric shielding is insufficient to prevent C5 attack, a sequential blocking strategy is required.

The Causality: A sacrificial halogen (e.g., bromine or chlorine) is regioselectively installed at the highly reactive C5 position using controlled stoichiometry and low temperatures[3]. With the C5 position electronically and sterically blocked, the next most nucleophilic site is C4. The intermediate can then be subjected to forcing SEAr conditions (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acylation) to functionalize C4. Finally, the C5-halogen is removed via reductive dehalogenation to yield the pure C4-substituted product [1].

G A Methyl 1H-pyrrole- 2-carboxylate B Regioselective C5-Halogenation A->B NBS / NCS C C5-Blocked Intermediate B->C D Electrophilic Attack (e.g., Vilsmeier-Haack) C->D SEAr directed to C4 E C4-Functionalized Intermediate D->E F Reductive Dehalogenation E->F Pd/C, H2 G Final C4-Substituted Product F->G

Fig 2. Sequential C5-blocking and dehalogenation workflow for C4 electrophilic functionalization.

Quantitative Data Summary: Regioselectivity Matrix

The following table summarizes the impact of protecting groups and reaction conditions on the regiochemical outcome of methyl pyrrole-2-carboxylate functionalization.

SubstrateReagent / Catalyst SystemDominant Reaction SiteYield / RegioselectivityMechanistic Driver
Methyl 1H-pyrrole-2-carboxylateB2pin2,[Ir(cod)Cl]2, dtbpyC5 >85% (Exclusive C5)Sterically unhindered C–H activation
Methyl 1-Boc-pyrrole-2-carboxylateB2pin2, [Ir(cod)Cl]2, dtbpyC4 82% (>95:5 C4:C3)Steric shielding of C5 by N-Boc [2]
Methyl 1H-pyrrole-2-carboxylateNBS (1.0 equiv), THF, -78 °CC5 88% (Exclusive C5)Innate SEAr preference [3]
Methyl 5-bromo-1H-pyrrole-2-carboxylatePOCl3, DMF (Vilsmeier-Haack)C4 75% (Exclusive C4)SEAr on C5-blocked intermediate [1]

Experimental Protocols

Protocol A: Regioselective C4-Borylation via N-Boc Protection

This protocol utilizes the steric bulk of the Boc group to direct the iridium catalyst exclusively to the C4 position. The resulting boronate ester is a versatile handle for downstream Suzuki-Miyaura cross-coupling.

Step 1: N-Boc Protection (Self-Validating Step)

  • Dissolve methyl 1H-pyrrole-2-carboxylate (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.

  • Add 4-dimethylaminopyridine (DMAP, 1.0 mmol) and triethylamine (12.0 mmol).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc2O, 11.0 mmol) dropwise.

  • Causality Check: Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N-Boc product will have a significantly higher Rf value due to the loss of the polar N–H hydrogen bond.

  • Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate. Purify via flash chromatography to yield methyl 1-Boc-pyrrole-2-carboxylate.

Step 2: Ir-Catalyzed C4-Borylation

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Ir(cod)Cl]2 (1.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%).

  • Add anhydrous hexane (15 mL) and bis(pinacolato)diboron (B2pin2, 6.0 mmol). Stir for 10 minutes until the solution turns deep red, indicating the formation of the active [Ir(dtbpy)(Bpin)3] catalyst.

  • Add methyl 1-Boc-pyrrole-2-carboxylate (5.0 mmol) to the active catalyst solution.

  • Seal the flask, remove from the glovebox, and stir at 60 °C for 16 hours.

  • Validation: Analyze the crude mixture by GC-MS. The steric bulk of the Boc group ensures >95% regioselectivity for the C4-borylated product over the C3-isomer[2].

  • Concentrate and purify via silica gel chromatography (eluting with Hexane/EtOAc) to isolate methyl 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate.

Protocol B: Sequential C5-Bromination and C4-Formylation

This protocol is ideal when transition-metal catalysis is not desired or when an aldehyde handle is specifically required at the C4 position.

Step 1: Regioselective C5-Bromination

  • Dissolve methyl 1H-pyrrole-2-carboxylate (10.0 mmol) in anhydrous THF (40 mL) and cool to strictly -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to suppress the formation of the 4,5-dibromo impurity [3].

  • Add N-bromosuccinimide (NBS, 10.0 mmol) portion-wise over 30 minutes.

  • Stir at -78 °C for 2 hours. Monitor by LC-MS to ensure complete conversion without over-bromination.

  • Quench with saturated aqueous Na2S2O3 to neutralize any unreacted electrophilic bromine. Extract with EtOAc, dry, and concentrate to yield methyl 5-bromo-1H-pyrrole-2-carboxylate.

Step 2: C4-Vilsmeier-Haack Formylation

  • Cool anhydrous N,N-dimethylformamide (DMF, 20.0 mmol) to 0 °C under argon.

  • Add phosphorus oxychloride (POCl3, 15.0 mmol) dropwise to generate the Vilsmeier reagent. Stir for 30 minutes at 0 °C.

  • Dissolve the C5-blocked intermediate from Step 1 (5.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent.

  • Heat the reaction to 80 °C for 4 hours. Causality: Because C5 is blocked by bromine and C2 by the ester, the highly electrophilic Vilsmeier reagent is forced to attack the C4 position [1].

  • Cool to room temperature, pour over crushed ice, and neutralize with saturated aqueous NaOAc. Extract with EtOAc to isolate methyl 5-bromo-4-formyl-1H-pyrrole-2-carboxylate. (Note: The C5-bromine can subsequently be removed via Pd/C catalyzed hydrogenation at 1 atm H2 if the unhalogenated C4-formyl pyrrole is desired).

References

  • Kallepalli, V. A., et al. "Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles." PMC - National Institutes of Health. Available at:[Link]

  • Chen, S., et al. "C2/C4 Regioselective Heteroarylation of Indoles by Tuning C–H Metalation Modes." ACS Catalysis. Available at:[Link]

Application

Microwave-assisted synthesis involving Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate

An Application Guide to the Rapid Synthesis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate via Microwave Irradiation Introduction: Accelerating Heterocyclic Chemistry The pyrrole scaffold is a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Rapid Synthesis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate via Microwave Irradiation

Introduction: Accelerating Heterocyclic Chemistry

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, functionalized pyrroles like Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate represent highly valuable building blocks for combinatorial chemistry and the development of novel therapeutics.[3][4] Traditional synthetic routes to such polysubstituted pyrroles often involve harsh conditions, prolonged reaction times, and laborious purification, creating a bottleneck in drug discovery pipelines.[5][6]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions, often leading to higher yields and cleaner product profiles.[7][8] By utilizing microwave energy, reactions can be completed in minutes rather than hours, driven by efficient and uniform volumetric heating.[9][10] This application note provides a detailed protocol and the underlying scientific rationale for the rapid synthesis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate, leveraging the principles of microwave-assisted Paal-Knorr pyrrole synthesis.

The Science of Microwave-Enhanced Synthesis

Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, resulting in temperature gradients and prolonged heating times.[10] Microwave synthesis, in contrast, employs direct energy transfer to polar molecules within the reaction mixture. This occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[11][12]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[9]

This direct coupling of energy allows for "superheating" of solvents far above their atmospheric boiling points in sealed, pressurized vessels, dramatically increasing reaction kinetics according to the Arrhenius equation.[12][13] The result is a significant reduction in reaction time, often with improved yields and selectivity.[7][14]

Proposed Synthetic Pathway: Microwave-Assisted Paal-Knorr Cyclization

The Paal-Knorr synthesis is a classic and robust method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][15] For the target molecule, we propose a pathway starting from a suitably substituted 1,4-diketone precursor, which undergoes a microwave-mediated cyclization with an ammonia source.

Reaction Scheme:

The synthesis proceeds by reacting a precursor, Methyl 2-bromo-3,6-dioxoheptanoate , with an ammonia source such as ammonium acetate . Acetic acid serves as both a solvent and a catalyst for the cyclization.

  • Rationale for Precursor Choice: The selected 1,4-dicarbonyl precursor contains all the necessary carbon atoms and functional groups—the methyl ester, the acetyl group, and the bromine atom—correctly positioned to yield the desired substitution pattern on the final pyrrole ring.

  • Mechanism of Action: The reaction is initiated by the formation of a hemiaminal between the amine (ammonia) and one of the carbonyl groups. This is followed by an intramolecular cyclization onto the second carbonyl group and subsequent dehydration steps to form the stable aromatic pyrrole ring.[16] Microwave irradiation accelerates the rate-determining cyclization and dehydration steps.[16][17]

Experimental Protocol & Workflow

This protocol is designed for use with a dedicated laboratory microwave synthesizer equipped with pressure and temperature monitoring. Domestic microwave ovens are not suitable for this procedure and must not be used due to significant safety hazards. [18][19]

Materials and Equipment
  • Reagents: Methyl 2-bromo-3,6-dioxoheptanoate (precursor), Ammonium acetate, Glacial acetic acid, Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Equipment: Dedicated single-mode microwave synthesizer, appropriate microwave process vials (e.g., 2-5 mL) with crimp caps, magnetic stir bars, rotary evaporator, standard laboratory glassware for work-up, column chromatography setup (silica gel).

Workflow Visualization

The overall experimental process, from setup to purification, is outlined below.

G cluster_prep 1. Reaction Setup cluster_mw 2. Microwave Irradiation cluster_workup 3. Product Work-up cluster_purify 4. Purification & Analysis prep1 Weigh Precursor & Ammonium Acetate prep2 Add to Microwave Vial with Stir Bar prep1->prep2 prep3 Add Glacial Acetic Acid (Solvent/Catalyst) prep2->prep3 prep4 Seal Vial Securely prep3->prep4 mw1 Place Vial in Microwave Synthesizer prep4->mw1 Transfer mw2 Irradiate at Set Temperature & Time mw1->mw2 mw3 Monitor Pressure & Temperature mw2->mw3 mw4 Cool to <50°C Before Handling mw3->mw4 work1 Dilute with Water & Ethyl Acetate mw4->work1 Extract work2 Neutralize with sat. NaHCO₃ work1->work2 work3 Separate Organic Layer work2->work3 work4 Wash with Brine, Dry (MgSO₄), Filter work3->work4 work5 Concentrate via Rotary Evaporation work4->work5 purify1 Purify Crude Product (Silica Gel Chromatography) work5->purify1 Load purify2 Collect & Combine Product Fractions purify1->purify2 purify3 Remove Solvent purify2->purify3 purify4 Characterize Final Product (NMR, MS, etc.) purify3->purify4

Caption: Experimental workflow for microwave-assisted pyrrole synthesis.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 2-5 mL microwave process vial equipped with a magnetic stir bar, combine Methyl 2-bromo-3,6-dioxoheptanoate (1.0 mmol, 1.0 equiv), and ammonium acetate (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add 2 mL of glacial acetic acid to the vial.

  • Vessel Sealing: Securely seal the vial with a crimp cap. Caution: Improperly sealed vials can lead to pressure leaks and safety incidents.[13]

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Irradiate the mixture according to the parameters specified in Table 1. The instrument will automatically monitor and control the temperature and pressure.

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50°C using the instrument's automated cooling feature before removing it from the microwave cavity.[13]

  • Work-up: Open the vial and pour the reaction mixture into a separatory funnel containing 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash is critical to neutralize the acetic acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel to yield the final product.

ParameterRecommended ValueRationale
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier while minimizing thermal degradation.[11]
Reaction Time 15 minutesMAOS drastically reduces reaction times from hours to minutes.[5][7] This is an initial estimate and can be optimized.
Microwave Power Dynamic (up to 150 W)Power should be applied dynamically by the instrument to maintain the set temperature.[5]
Stirring HighEnsures homogeneous heating and prevents localized superheating.[18]
Precursor 1.0 mmolStarting on a small scale is a crucial safety measure for new reactions.[18]
Ammonium Acetate 3.0 equivUsing an excess of the ammonia source drives the reaction to completion.
Solvent Glacial Acetic AcidActs as a polar solvent for efficient microwave absorption and as an acid catalyst for the Paal-Knorr reaction.[5][16]

Table 1: Recommended Microwave Reaction Parameters

Troubleshooting and Optimization Insights

  • Low Yield: If the yield is unsatisfactory, consider incrementally increasing the reaction temperature (e.g., to 140-150 °C) or the reaction time (e.g., to 20-30 minutes).[20] Ensure the ammonium acetate is anhydrous, as water can sometimes interfere with the reaction.

  • Formation of By-products: The presence of significant impurities or charring may indicate that the reaction temperature is too high, causing decomposition.[11] Reduce the temperature in 10 °C increments. Incomplete reactions can be addressed by increasing the irradiation time.

  • Purification Challenges: The polarity of the eluent for column chromatography should be carefully optimized to ensure good separation of the product from any unreacted starting material or polymeric by-products.

Safety Precautions for Microwave Chemistry

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. These units have built-in safety features for pressure and temperature control that are absent in domestic ovens.[18][21]

  • Pressure Management: Be aware that heating solvents above their boiling points generates significant pressure. Never exceed the maximum pressure rating of the reaction vessel.[13]

  • Reagent Stability: Ensure that all reagents and potential intermediates are stable at the high temperatures employed. Highly exothermic reactions can be dangerous under microwave conditions.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when setting up reactions and handling the cooled reaction vessels.

Conclusion

The protocol described herein presents a rapid, efficient, and modern approach to the synthesis of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate. By leveraging the principles of microwave-assisted organic synthesis, this method offers a significant improvement over conventional heating, providing researchers and drug development professionals with a powerful tool to accelerate the creation of valuable heterocyclic building blocks. The combination of reduced reaction times, potentially higher yields, and alignment with green chemistry principles makes MAOS the superior choice for this and many other synthetic transformations.[7][9]

References

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. Available from: [Link]

  • Bargues, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]

  • Taddei, M., et al. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(2), 153-156. Available from: [Link]

  • Eibler, E., et al. (2005). Microwave-Assisted Synthesis of Pyrrole-2-Carboxamides. Synlett, 2005(19), 2915-2918. Available from: [Link]

  • Sreelekha, P., & Mathew, B. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. PMC. Available from: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Bhat, A. A., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Academia.edu. (n.d.). (PDF) Microwave-activated Synthesis of Pyrroles: A Short Review. Academia.edu. Available from: [Link]

  • Lindsey, J. S., et al. (2012). Microwave-Assisted Piloty-Robinson Synthesis of 3,4-Disubstituted Pyrroles. PMC. Available from: [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available from: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available from: [Link]

  • Ramirez-Lira, E. J., et al. (2025). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. Available from: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]

  • Pensoft Publishers. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers. Available from: [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • ResearchGate. (2025). Microwave-activated Synthesis of Pyrroles: A Short Review | Request PDF. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. Available from: [Link]

  • RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available from: [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available from: [Link]

  • Mote, M., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • ResearchGate. (2024). Microwave-assisted organic synthesis of pyrroles (Review). ResearchGate. Available from: [Link]

  • Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkat USA. Available from: [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]

  • ResearchGate. (2021). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available from: [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 4-Bromo Pyrrole Intermediates

Welcome to the Technical Support Center for heterocyclic cross-coupling. 4-Bromopyrroles are notoriously challenging substrates in drug development and synthetic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. 4-Bromopyrroles are notoriously challenging substrates in drug development and synthetic chemistry. Because the pyrrole ring is a


-excessive (electron-rich) aromatic system, the 

-position (C-3/C-4) exhibits high electron density, making the C-Br bond highly resistant to oxidative addition by palladium catalysts. Furthermore, the acidic nature of the unprotected N-H group frequently leads to catalyst poisoning or unwanted side reactions.

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to overcome these reactivity bottlenecks.

Diagnostic Workflow

Troubleshooting Start Low Reactivity of 4-Bromopyrrole CheckNH Is the Pyrrole N-H Protected? Start->CheckNH Unprotected Issue: Catalyst Poisoning & Hydrodebromination CheckNH->Unprotected No Protected Check: Is Protecting Group Stable? CheckNH->Protected Yes Protect Action: Protect with SEM or TIPS Unprotected->Protect OrthoAct Alternative: Ortho-Activation (Add C2/C5 EWG) Unprotected->OrthoAct Success Successful Cross-Coupling Protect->Success OrthoAct->Success Unstable Issue: Base-Induced Cleavage (e.g., Boc) Protected->Unstable No Stable Check: Is Oxidative Addition Slow? Protected->Stable Yes MildBase Action: Use Mild Base (KF) or Switch to SEM Unstable->MildBase MildBase->Success SlowOA Issue: High Electron Density at Beta-Position Stable->SlowOA Yes Stable->Success No Ligand Action: Use XPhos/RuPhos + Pd2(dba)3 SlowOA->Ligand Ligand->Success

Diagnostic workflow for troubleshooting 4-bromopyrrole cross-coupling reactions.

Data Presentation: Protecting Groups & Catalyst Selection

Table 1: N-Protecting Group Selection Matrix for 4-Bromopyrroles

Protecting GroupStability under Standard Suzuki (

, 80°C)
Debromination RiskRecommended Base / Conditions
Unprotected (N-H) N/AVery High (>50%)N/A (Avoid unless ortho-activated)
Boc Low (Cleaves easily)Low (if intact)Mild bases (KF, CsF) in anhydrous media
SEM HighNone

or

in Dioxane/

TIPS Moderate (Sterically hindered)Low

in Toluene/

Table 2: Catalyst & Ligand Optimization for Electron-Rich 4-Bromopyrroles

Catalyst / Ligand SystemCharacteristics & CausalityOxidative Addition Efficiency

Standard system; often fails because the electron-rich C-Br bond resists insertion by less nucleophilic Pd centers.Poor

Bidentate ligand forces a cis-geometry, accelerating reductive elimination; good for moderately hindered substrates.Moderate to Good

/ XPhos
Highly active. The electron-rich dialkylphosphine increases Pd nucleophilicity, forcing oxidative addition.Excellent
Frequently Asked Questions (FAQs)

Q1: Why does my Suzuki-Miyaura coupling yield mostly debrominated starting material instead of the cross-coupled product? Causality: When the pyrrole nitrogen is left unprotected, the acidic N-H proton can coordinate directly with the palladium center, effectively poisoning the catalyst. More critically, under basic cross-coupling conditions, the unprotected N-H facilitates the formation of a palladium-hydride (Pd-H) intermediate following oxidative addition. This Pd-H species rapidly undergoes reductive elimination, yielding the debrominated pyrrole rather than the desired cross-coupled product[1]. Solution: Mask the nitrogen using a robust protecting group (e.g., SEM) to prevent Pd-H formation and sterically shield the nitrogen lone pair.

Q2: I protected my 4-bromopyrrole with a Boc group, but I am still getting low yields and observing free pyrrole in the crude NMR. What is happening? Causality: The tert-butyloxycarbonyl (Boc) group is highly electron-withdrawing, which theoretically benefits oxidative addition by lowering the electron density of the pyrrole ring. However, the Boc group is highly susceptible to nucleophilic attack and cleavage under the standard basic conditions of a Suzuki coupling (e.g., using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or 

at 80–90 °C)[1]. Once the Boc group falls off, the system reverts to the unprotected state, triggering the debromination cascade described above. Solution: Switch to a more base-stable protecting group like SEM (2-(trimethylsilyl)ethoxymethyl), which remains completely intact under aqueous basic cross-coupling conditions[2]. If you must retain the Boc group for downstream synthesis, switch to milder bases (e.g., KF or CsF) in anhydrous solvents.

Q3: Is it possible to successfully cross-couple a 4-bromopyrrole without an N-protecting group? Causality: Yes, through a strategy known as "ortho-activation." The C-4 position of pyrrole is inherently electron-rich, making oxidative addition kinetically slow. By placing a strong electron-withdrawing group (EWG)—such as a formyl (-CHO) or ester (


) group—at the C-2 or C-5 position (ortho to the C-4 bromine), you draw electron density away from the C-Br bond. This localized electron deficiency significantly lowers the activation energy required for the Pd(0) species to insert into the C-Br bond, enabling efficient cross-coupling even with an unprotected N-H[3][4].

Q4: Even with SEM protection, my oxidative addition seems stalled. What catalyst system should I use? Causality: Even when protected, the


-excessive nature of the pyrrole ring makes the C-Br bond electron-dense, resisting oxidative addition by standard, less active catalysts like 

. To force the reaction forward, you need a highly active, electron-rich, and sterically demanding ligand. Solution: Utilize Buchwald-type ligands (e.g., XPhos or RuPhos) coupled with

, or bidentate ligands like dppf in

. The electron-rich phosphine increases the electron density on the palladium center, accelerating the challenging oxidative addition step, while the steric bulk accelerates the final reductive elimination step[5].
Self-Validating Experimental Protocols
Protocol A: N-SEM Protection of 4-Bromopyrrole

Objective: Mask the acidic N-H to prevent catalyst poisoning and hydrodebromination prior to cross-coupling.

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Ar or

    
    ), dissolve 4-bromopyrrole (1.0 equiv) in anhydrous DMF to create a 0.2 M solution.
    
  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until

    
     gas evolution completely ceases.
    
  • Protection: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.2 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous

    
    . Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to heavily partition and remove the DMF. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Self-Validation Checkpoint: Analyze the crude mixture via

    
     NMR (
    
    
    
    ). Success is confirmed by:
    • The complete disappearance of the broad N-H peak at ~8.5 ppm.

    • The appearance of a distinct singlet at ~5.3 ppm (representing the

      
       protons).
      
    • The appearance of a strong singlet at ~0.0 ppm (representing the

      
       protons).
      
Protocol B: Suzuki-Miyaura Cross-Coupling of SEM-Protected 4-Bromopyrrole

Objective: Couple the deactivated C-Br bond using an electron-rich catalyst system.

  • Reagent Loading: In a Schlenk tube, combine the SEM-protected 4-bromopyrrole (1.0 equiv), the desired arylboronic acid (1.5 equiv),

    
     (3.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Solvent Addition: Add a thoroughly degassed solvent mixture of 1,4-Dioxane/

    
     (4:1 ratio) to achieve a 0.1 M concentration.
    
  • Reaction: Seal the tube under inert atmosphere and heat to 90 °C for 12 hours behind a blast shield.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over

    
    , and purify via silica gel chromatography.
    
  • Self-Validation Checkpoint: Monitor the reaction via TLC (UV active). In the post-purification

    
     NMR, success is confirmed by: 
    
    • The disappearance of the starting material's pyrrole

      
      -proton (if the coupling site was unsubstituted).
      
    • The appearance of new aromatic multiplet signals corresponding to the successfully coupled aryl group.

References
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for Regioselective C4-Bromination of Pyrroles

Welcome to the Pyrrole Functionalization Support Center. Achieving precise regiocontrol at the C4 position of the pyrrole ring is a notorious challenge in heterocyclic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrole Functionalization Support Center. Achieving precise regiocontrol at the C4 position of the pyrrole ring is a notorious challenge in heterocyclic chemistry. Due to the innate electronic preference for α-substitution (C2/C5) and the high susceptibility of the electron-rich core to polybromination, standard halogenation protocols often fail.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols to master C4-bromination kinetics.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does the pyrrole ring naturally resist bromination at the C4 position? A: Pyrrole’s


-electron system acts as a highly active nucleophile. Kinetically, electrophilic aromatic substitution (EAS) at the C2 or C5 (

) positions is overwhelmingly favored because the resulting intermediate (the arenium ion or sigma complex) is stabilized by resonance over three atoms, including the nitrogen lone pair. In contrast, attack at the C3 or C4 (

) positions only allows delocalization over two carbon atoms 1.

Q: How do we force the reaction to target the C4 position? A: We rely on substrate control . By installing an electron-withdrawing group (EWG)—such as an ester, acyl, or carboxamide group—at the C2 position, the electronic landscape of the ring is altered. The EWG strongly deactivates the adjacent C3 and C5 positions. Consequently, C4 becomes the most electronically and sterically accessible site for mild electrophiles like N-Bromosuccinimide (NBS) 2.

Q: Why is optimizing the reaction time the most critical parameter for this transformation? A: Pyrrole is so electron-rich that it is highly prone to over-bromination, easily forming di-, tri-, or tetra-brominated species 3. Even with a C2-EWG installed, the newly formed C4-monobrominated product remains nucleophilic enough to undergo a second bromination at C5 if left in the reaction mixture. Optimizing the reaction time (typically 1–2 hours) is the only way to trap the kinetic C4-product before the thermodynamic dibromination cascade takes over 4.

Mechanism SM C2-Substituted Pyrrole (Deactivated C3/C5) Complex Arenium Ion Complex (Resonance Stabilized) SM->Complex + Br+ NBS NBS (Electrophile Source) NBS->Complex C4 C4-Bromopyrrole (Kinetic Pathway) Complex->C4 Fast (-H+) C5 C5-Bromopyrrole (Thermodynamic Pathway) Complex->C5 Slow (-H+)

Mechanistic divergence of electrophilic bromination directed by C2-substitution.

Part 2: Troubleshooting Guide

Issue 1: "I am isolating a mixture of unreacted starting material and dibrominated product, but very little C4-monobromo product."

  • Diagnosis: Reagent degradation causing an uncontrollable reaction rate.

  • Causality & Solution: NBS decomposes over time when exposed to light or moisture, releasing molecular bromine (

    
    ). 
    
    
    
    is vastly more reactive than intact NBS and will instantly cause polybromination regardless of your reaction time 3. Solution: Recrystallize your NBS from water before use. It must be pristine white; a yellow tint confirms
    
    
    contamination.

Issue 2: "My regioselectivity is flipped; I am isolating the C5-bromo isomer instead of C4."

  • Diagnosis: Reagent mismatch for the desired kinetic pathway.

  • Causality & Solution: While NBS in THF strongly favors C4-bromination, using bulkier or alternative halogenating agents alters the pathway. For instance, substituting NBS with Tetrabutylammonium Tribromide (

    
    ) shifts the regioselectivity entirely to the C5 position due to steric hindrance and altered transition state electronics 2. Ensure you are strictly using NBS/THF for C4 targeting.
    

Issue 3: "I am getting significant C4,C5-dibromopyrrole even with pure NBS."

  • Diagnosis: The reaction time has exceeded the kinetic window.

  • Causality & Solution: At room temperature, the second bromination event (C5) begins almost immediately after the starting material is consumed. You must implement strict time-course monitoring and utilize an aggressive chemical quench (see protocol below) to halt the reaction at exactly 1 hour 4.

Optimization Start Initiate Reaction (1.05 eq NBS, 0°C) TLC In-Process Control (TLC/LC-MS every 20m) Start->TLC CheckSM Starting Material Consumed? TLC->CheckSM Quench Immediate Quench (Sat. Na2S2O3) CheckSM->Quench Yes (Optimal Time) Continue Continue Stirring (Risk of Over-reaction) CheckSM->Continue No (< 1 hour) Product Target Isolated: C4-Monobromopyrrole Quench->Product Continue->TLC Loop DiBromo Failure Mode: Polybromination Continue->DiBromo Time > 2 hours

Troubleshooting workflow for optimizing reaction time to trap the kinetic C4-product.

Part 3: Quantitative Data & Reagent Comparison

The following table summarizes the critical relationship between reaction time, reagent selection, and the resulting regioselectivity for C2-substituted pyrroles.

SubstrateReagent / SolventTempOptimal Reaction TimeMajor RegioisomerYieldRef
Pyrrole-2-carboxamideNBS / THF0 °C to RT1–2 hours4-bromo (C4)>80%1
Pyrrole-2-carboxamide

/ THF
Room Temp12 hours5-bromo (C5)>75%2
Ethyl 5-phenyl-1H-pyrrole-2-carboxylateNBS (1.2 equiv) / THF0 °C to RT1 hour4-bromo (C4)94%4
Ethyl 5-phenyl-1H-pyrrole-2-carboxylateNBS (2.2 equiv) / THFRoom Temp12 hours3,4-dibromo64%4

Part 4: Self-Validating Protocol for C4-Bromination

Objective: Isolate the C4-monobrominated pyrrole while completely suppressing C5-dibromination. Model Substrate: Ethyl 1H-pyrrole-2-carboxylate.

Step 1: System Preparation & Deoxygenation

  • Action: Dissolve the pyrrole substrate (1.0 equiv) in anhydrous THF (0.1 M concentration) under an argon atmosphere.

  • Causality: THF stabilizes the polar transition state of the electrophilic aromatic substitution. Argon prevents the oxidative degradation of the highly electron-rich pyrrole ring.

Step 2: Temperature Equilibration

  • Action: Cool the reaction flask to 0 °C using an ice-water bath for 15 minutes prior to reagent addition.

  • Causality: Lowering the thermal energy of the system increases the activation energy gap between the fast C4-bromination (kinetic) and the slower C5-bromination (thermodynamic), drastically enhancing regiocontrol.

Step 3: Reagent Addition (Self-Validation Checkpoint)

  • Action: Add freshly recrystallized NBS (1.05 equiv) in three equal portions over 10 minutes.

  • Self-Validation: Inspect the NBS visually before addition. It MUST be pure white. If it is yellow, abort the experiment. Yellow NBS contains free

    
    , which bypasses kinetic control and causes immediate polybromination 3.
    

Step 4: Time-Course Monitoring

  • Action: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over exactly 1 hour. Monitor via TLC (Hexanes/EtOAc 8:2) every 20 minutes.

  • Causality: The C4-bromination is rapid. Extending the reaction time beyond the consumption of the starting material provides the opportunity for the newly formed monobrominated product to act as a nucleophile for a second equivalent of bromonium ion.

Step 5: Kinetic Quenching

  • Action: At the 1-hour mark (or immediately upon TLC confirming >95% starting material consumption), aggressively quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (

    
    ).
    
  • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide ions, definitively halting the reaction cascade and locking in the kinetic C4-product 3.

Step 6: Workup & Isolation

  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure C4-bromo isomer (Expected Yield: >90%) 4.
    

References

  • Benchchem. "1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole". Benchchem.
  • ResearchGate. "Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)".
  • Benchchem.
  • ACS Publications.

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive Pyrrole Carboxylate Intermediates

Welcome to the technical support center dedicated to navigating the challenges associated with the handling of moisture-sensitive pyrrole carboxylate intermediates. In drug discovery and development, these scaffolds are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the challenges associated with the handling of moisture-sensitive pyrrole carboxylate intermediates. In drug discovery and development, these scaffolds are invaluable, but their propensity for hydrolysis can lead to significant experimental setbacks, including low yields, product degradation, and purification difficulties.[1][2]

This guide is designed to provide you, our fellow researchers and chemists, with practical, field-proven insights and troubleshooting strategies. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: My reaction yield is unexpectedly low, and I suspect my pyrrole carboxylate intermediate is the culprit. What's happening?

A1: The most common cause of yield loss with these intermediates is hydrolysis. Pyrrole carboxylate esters can react with trace amounts of water in your reaction setup to hydrolyze back to the corresponding pyrrole carboxylic acid and alcohol. This acid is often less reactive in subsequent coupling or functionalization steps. In some cases, under acidic conditions, the resulting carboxylic acid can even undergo decarboxylation, leading to an even more complex product mixture.[3][4][5]

Root Causes & Immediate Actions:

  • Contaminated Solvents: Commercial "anhydrous" solvents can still contain unacceptable levels of water (50-100 ppm or more). This is often sufficient to ruin a sensitive reaction.

    • Solution: Implement a rigorous solvent drying protocol. The use of activated 3Å molecular sieves is a reliable and safe method for drying a range of common solvents like THF, DCM, and acetonitrile to sub-10 ppm levels.[6][7] For ultimate certainty, quantify water content using Karl Fischer titration.

  • Atmospheric Moisture: A brief exposure to ambient air during reagent transfer can introduce enough moisture to initiate hydrolysis.

    • Solution: All manipulations involving the pyrrole carboxylate intermediate must be performed under an inert atmosphere (Argon or Nitrogen). This requires the use of specialized equipment like a glovebox or a Schlenk line.[8][9][10]

  • Adsorbed Water on Glassware: Standard laboratory glassware has a thin film of adsorbed moisture.[11]

    • Solution: Glassware must be rigorously dried before use. Oven-drying (e.g., 140 °C for at least 4 hours) is standard practice. For highly sensitive reactions, flame-drying the assembled apparatus under vacuum and cooling it under a stream of inert gas is essential to remove the last traces of water.[8][11]

Q2: I'm seeing an unexpected peak in my LC-MS/NMR analysis of the crude reaction mixture. Could this be a degradation product?

A2: Yes, it is highly likely you are observing the hydrolysis product. The primary degradation pathway is the cleavage of the ester bond.

Identifying the Culprit:

  • By Mass Spectrometry (MS): Look for a mass corresponding to the saponified ester (the carboxylic acid). The expected mass change depends on the ester group you started with.

    Ester GroupMolecular Weight ChangeExample (Methyl Ester -> Acid)
    Methyl (-CH₃)+14.02 Da (loss of CH₂, gain of H₂)M - 14.02
    Ethyl (-C₂H₅)0 Da (loss of C₂H₄, gain of H₂)M - 28.03
    tert-Butyl (-C(CH₃)₃)-28.03 Da (loss of C₄H₈, gain of H₂)M - 56.06
  • By Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, you will see the disappearance of the characteristic signals for the ester's alkyl group (e.g., a singlet around 3.7-3.9 ppm for a methyl ester) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm, and it will be D₂O exchangeable).

Confirmation & Mitigation:

  • Workflow: If you suspect hydrolysis, run a control experiment where you intentionally expose a small sample of your starting material to a solvent containing a drop of water. Analyze this by HPLC or LC-MS to confirm the retention time and mass of the degradation product.[12][13]

  • Prevention: The mitigation strategies are the same as for preventing low yields: rigorously dry conditions and strict adherence to inert atmosphere techniques.[8][10][11]

The diagram below illustrates the fundamental reaction you are trying to prevent: the nucleophilic attack of water on the ester carbonyl.

Caption: Workflow for setting up an inert atmosphere reaction.

  • Glassware Preparation: Assemble all necessary glassware (flask, condenser, addition funnel). Ensure all joints are well-greased. Heat the entire assembly with a heat gun under high vacuum until all visible moisture is gone.

  • Purge-and-Refill Cycles: Cool the glassware under vacuum. Switch the Schlenk line from vacuum to the inert gas supply to fill the flask. Once filled, switch back to vacuum to evacuate the gas. Repeat this cycle at least three times to remove residual air and moisture. [8][10]3. Positive Pressure: After the final refill, leave the flask connected to the inert gas line with the output directed through an oil or mercury bubbler. A slow bubble rate (e.g., 1 bubble every 5-10 seconds) indicates a positive pressure is maintained. [11]4. Reagent Addition: Add your dry solvents and liquid reagents via a gas-tight syringe through a rubber septum. [14]Add solids under a strong counterflow of inert gas or in a glovebox. Your moisture-sensitive pyrrole carboxylate should be added at this stage.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction period.

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. [Link]

  • American Chemical Society. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • Wikipedia. (n.d.). Air-free technique. [Link]

  • Scribd. (n.d.). Drying Methods for Organic Solvents. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Molecular Inorganic Chemistry, TU/e. (2008). Working with air and moisture sensitive compounds. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • Medium. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. [Link]

  • ResearchGate. (2017). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]

  • World Scientific. (n.d.). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. [Link]

  • ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]

  • ResearchGate. (2026). Pyrrole Protection. [Link]

  • PMC. (2023). Moisture Property and Thermal Behavior of Two Novel Synthesized Polyol Pyrrole Esters in Tobacco. [Link]

  • Royal Society of Chemistry. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]

  • ResearchGate. (2025). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. [Link]

  • PubMed. (2005). Sulfur-based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. [Link]

  • PMC. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. [Link]

  • MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

  • Ataman Kimya. (n.d.). PYRROLE. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

  • MDPI. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

  • MDPI. (2021). The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath? [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • University of Pretoria. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. [Link]

  • Figshare. (2023). Moisture Property and Thermal Behavior of Two Novel Synthesized Polyol Pyrrole Esters in Tobacco - ACS Omega. [Link]

  • Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives. [Link]

  • PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • Google Patents. (n.d.). US7067267B2 - Method of assaying pyrrole-containing biological compounds.
  • PMC. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

  • ACS Publications. (2023). Moisture Property and Thermal Behavior of Two Novel Synthesized Polyol Pyrrole Esters in Tobacco. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • PMC. (n.d.). Recent Advancements in Pyrrole Synthesis. [Link]

Sources

Optimization

Separation of unreacted starting material from bromopyrrole products

Topic: Separation of Unreacted Starting Material from Bromopyrrole Products Document ID: BP-PUR-001 Version: 2.4 (Current) Executive Summary & Core Challenge The "Tar" Factor: The primary challenge in separating unreacte...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of Unreacted Starting Material from Bromopyrrole Products Document ID: BP-PUR-001 Version: 2.4 (Current)

Executive Summary & Core Challenge

The "Tar" Factor: The primary challenge in separating unreacted pyrrole starting material (SM) from brominated products (mono- or poly-brominated) is not merely resolution (


 difference), but stability .

Pyrroles are electron-rich heteroaromatics. In the presence of acids (even weak acids like unbuffered silica gel) or light, they undergo acid-catalyzed polymerization to form "pyrrole black" (tars). This degradation often co-elutes with your product, contaminating the fraction and lowering yields.

The Golden Rule: Bromopyrroles must be kept neutral or slightly basic, cool, and dark throughout the purification process.

Diagnostic: Select Your Purification Workflow

Before choosing a method, assess your crude mixture using this logic flow.

PurificationLogic Start Analyze Crude Mixture (TLC/NMR) IsSolid Is the Product a Solid? Start->IsSolid Crystalline? IsOil Is the Product an Oil? Start->IsOil Viscous? TLC_Sep Is Delta Rf > 0.15? IsSolid->TLC_Sep No / Mixed Recryst Method A: Recrystallization (Best for purity) IsSolid->Recryst Yes IsOil->TLC_Sep Product non-volatile Distill Method B: High-Vac Distillation (Remove volatile SM) IsOil->Distill SM is volatile? Flash Method C: Buffered Chromatography TLC_Sep->Flash Yes (Standard) Reverse Method D: Reverse Phase (C18) TLC_Sep->Reverse No (Streaking/Tailing)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on physical state and chromatographic behavior.

Critical Protocols

Module A: Buffered Silica Chromatography (The Standard)

Use when: You must use flash chromatography, but your product turns black/brown on standard silica.

The Mechanism of Failure: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity protonates the pyrrole ring (usually at C2 or C3), generating a highly electrophilic cation that reacts with other pyrrole molecules, initiating polymerization [1].

The Fix: You must neutralize the silica surface.

Step-by-Step Protocol:

  • Select Solvent System: Determine your eluent (e.g., Hexanes:Ethyl Acetate 8:1).

  • Prepare the Slurry: Add 1% to 2% Triethylamine (TEA) to your solvent system before mixing with silica.

    • Example: For 1 L of eluent, add 10–20 mL of TEA.

  • Pack the Column: Pour the silica slurry. Flush the column with at least 2 column volumes (CV) of the TEA-doped solvent. This creates a basic environment.

  • Load Sample: Dissolve your crude in a minimum amount of DCM (with 1% TEA) or toluene. Avoid neat loading if the compound is unstable.

  • Elute: Run the column. You may reduce TEA to 0.5% for the elution phase, but maintaining 1% is safer for highly sensitive bromopyrroles.

Pro Tip: If TEA interferes with your product (e.g., forming salts), use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and often resolves brominated isomers better than silica.

Module B: Selective Precipitation (Solubility Exploitation)

Use when: You have a mixture of unreacted starting material (SM) and poly-brominated products.

Bromination significantly alters the solubility profile of pyrroles. We can exploit this using "Anti-Solvent Crash-Out."

Solubility Data Table:

Solvent SystemUnreacted Pyrrole (SM)Mono-BromopyrrolePoly-Bromopyrrole
Hexanes SolubleSparingly SolubleInsoluble
Toluene SolubleSolubleSparingly Soluble
DCM SolubleSolubleSoluble
Water Slightly SolubleInsolubleInsoluble

Protocol:

  • Dissolve the crude oily mixture in a minimum amount of DCM or Chloroform .

  • Slowly add Hexanes (or Pentane) while stirring until the solution turns slightly cloudy.

  • Cool to -20°C (freezer) or 4°C (fridge) overnight.

  • Result: The highly brominated products (which are more polar/crystalline due to halogen bonding) often precipitate out, leaving the unreacted starting material and "oils" in the mother liquor.

  • Filter and wash with cold hexanes.

Module C: Chemical Wash (The "Quench" Phase)

Use when: You need to remove trace succinimide (byproduct of NBS) or stop the reaction precisely.

Warning: Do NOT use strong acid washes (e.g., 1M HCl) to remove starting material. This will destroy your bromopyrrole product.

  • Quench: Stop the bromination reaction by adding saturated aqueous Sodium Thiosulfate (

    
    ). This reduces any unreacted active bromine species.
    
  • Wash: Extract with organic solvent (EtOAc or DCM). Wash the organic layer with:

    • Wash 1: Water.[1][2]

    • Wash 2: Saturated

      
       (removes succinimide and acidic impurities).
      
    • Wash 3: Brine.

  • Dry: Use

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as MgSO4 can be slightly Lewis-acidic and promote degradation on the drying agent surface.

Troubleshooting Guide (FAQ)

Q1: My product spot tails significantly on TLC and the column, making separation impossible.

  • Diagnosis: This is "streaking," often caused by the NH proton interacting with silanols on the silica.

  • Solution: Switch to the Buffered Silica method (Module A). If streaking persists, your compound may be decomposing. Try Reverse Phase (C18) TLC . If the spot is sharp on C18, switch to automated flash chromatography using a C18 column with a Water:Acetonitrile gradient.

Q2: I see a new spot appearing during the column chromatography that wasn't in the crude.

  • Diagnosis: On-column decomposition. The acidity of the silica is catalyzing the debromination or polymerization of your product.

  • Solution: Stop the column immediately. Flush with 100% EtOAc to recover everything. Repurify using Neutral Alumina or recrystallization. Do not use silica again for this substrate.

Q3: How do I remove unreacted pyrrole if it co-elutes with my product?

  • Diagnosis: Similar polarity makes separation hard.

  • Solution: Unreacted pyrrole is significantly more volatile than bromopyrroles.

    • If your product is a solid: Use High-Vacuum Kugelrohr Distillation at mild heat (40–60°C). The starting pyrrole will sublime/distill over, leaving the heavier brominated product behind.

    • Note: Ensure your product is thermally stable before applying heat.

Q4: My bromopyrrole turns purple/black in the flask after drying.

  • Diagnosis: Auto-oxidation triggered by light and air.

  • Solution:

    • Wrap all flasks in aluminum foil immediately.

    • Store the compound under Argon/Nitrogen atmosphere.

    • Store at -20°C.

    • If it is an oil, consider converting it to a solid derivative (e.g., Boc-protection of the NH) to enhance stability [2].

Mechanistic Visualization

Understanding why the separation fails is key to preventing it.

Decomposition Silica Acidic Silica Surface (Si-OH) Protonation C-Protonation (Formation of Electrophile) Silica->Protonation donates H+ Pyrrole Bromopyrrole (Electron Rich) Pyrrole->Protonation accepts H+ Polymer Polymerization ('Pyrrole Black') Protonation->Polymer reacts with neutral pyrrole

Figure 2: Mechanism of acid-catalyzed decomposition on silica gel. Neutralizing the silica (Module A) blocks the "donates H+" step.

References

  • Gilow, H. M., & Burton, D. E. (1981). Bromination of pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225.

  • Al-Mourabit, A., & Potier, P. (2001). Sponge biosynthetic intermediates: the "one-pot" reaction of pyrrole and 2-aminoimidazole. European Journal of Organic Chemistry, 2001(2), 237–243.

  • Appleton, D. R., et al. (2001). The synthesis of marine alkaloid precursors.[3] Tetrahedron Letters, 42(37), 6409-6411.

  • BenchChem Technical Support. (2025). NBS Bromination of Pyrrole Workup Procedure.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to 1H NMR Structural Elucidation: Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate vs. Unbrominated Precursor

Introduction: The Analytical Challenge in Pyrrole Functionalization Highly functionalized pyrrole-2-carboxylates are critical building blocks in drug development, frequently serving as the core scaffolds for kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Pyrrole Functionalization

Highly functionalized pyrrole-2-carboxylates are critical building blocks in drug development, frequently serving as the core scaffolds for kinase inhibitors, antibacterial agents, and marine alkaloid analogs[1]. During the synthesis of these complex therapeutics, regioselective halogenation—specifically the bromination of methyl 5-acetyl-1H-pyrrole-2-carboxylate to yield methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate —is a pivotal transformation[2].

For researchers and application scientists, distinguishing the target brominated product from the unbrominated alternative precursor is a fundamental analytical requirement. Because these two molecules share nearly identical molecular weights and polarities, chromatographic separation can be deceptive. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as the definitive, self-validating tool to objectively compare the structural performance of the reaction and confirm regiochemistry[3].

This guide provides an in-depth comparative analysis of the 1H NMR spectral features of the brominated product versus its unbrominated alternative, detailing the causality behind the chemical shifts and providing a robust, self-validating experimental protocol.

Mechanistic Causality in 1H NMR Chemical Shifts

To effectively interpret the NMR spectra, one must understand the causality behind the electronic environment of the pyrrole ring.

The Alternative Precursor (Methyl 5-acetyl-1H-pyrrole-2-carboxylate): In the unbrominated starting material, the pyrrole ring contains two adjacent, magnetically inequivalent aromatic protons at the C3 and C4 positions. Because they are situated on adjacent carbons, their nuclear spins couple to one another. This spin-spin coupling splits their respective NMR signals into two distinct doublets, typically exhibiting a coupling constant (


) of approximately 4.0 Hz.

The Target Product (Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate): When regioselective bromination occurs at the C4 position, the proton at C4 is replaced by a massive, electron-withdrawing bromine atom. This structural change triggers three distinct causal effects in the 1H NMR spectrum:

  • Signal Disappearance: The doublet corresponding to the C4-H is completely eliminated from the spectrum.

  • Multiplicity Collapse: The C3-H proton loses its coupling partner. Consequently, its signal collapses from a doublet into a sharp singlet.

  • Deshielding Effect: The high electronegativity of the newly introduced bromine atom withdraws electron density from the conjugated pyrrole system. This deshields the remaining C3-H proton, the C5-acetyl protons, and the pyrrole N-H, shifting their resonance frequencies slightly downfield (to higher ppm values)[3].

Comparative Experimental Data

The following table summarizes the quantitative diagnostic differences between the unbrominated alternative and the brominated product. Data is referenced in DMSO-d6 at 298 K.

Proton EnvironmentUnbrominated Alternative (Precursor)Brominated Product (Target)Diagnostic Difference & Causality
Pyrrole N-H ~12.00 ppm (br s, 1H)~12.40 ppm (br s, 1H)Downfield shift due to the inductive electron-withdrawing effect of the C4-Br atom.
C4-H (Ring) ~6.90 ppm (d, J = 4.0 Hz, 1H)Absent Disappearance confirms successful substitution at the C4 position.
C3-H (Ring) ~6.80 ppm (d, J = 4.0 Hz, 1H)~6.95 ppm (s, 1H)Collapse from doublet to singlet; slight downfield shift due to Br proximity.
-COOCH₃ (Ester) ~3.80 ppm (s, 3H)~3.85 ppm (s, 3H)Negligible change; serves as an internal integration reference (set to 3.00).
-COCH₃ (Acetyl) ~2.40 ppm (s, 3H)~2.50 ppm (s, 3H)Downfield shift due to spatial and electronic proximity to the C4-Br group.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in your structural elucidation, NMR protocols must be self-validating. Follow this step-by-step methodology to acquire and process the spectra.

Step 1: Sample Preparation Weigh 5–10 mg of the purified pyrrole compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the homogeneous solution to a clean, dry 5 mm NMR tube. Causality of Solvent Choice: DMSO-d6 is strictly preferred over CDCl3 for pyrrole derivatives. Pyrrole N-H protons undergo rapid chemical exchange in non-polar solvents, broadening the signal into the baseline. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the N-H proton in place and yielding a sharp, quantifiable broad singlet[3].

Step 2: Acquisition Parameters Insert the sample into a 400 MHz (or higher) NMR spectrometer. Ensure the probe temperature is equilibrated at 298 K. Run a standard 1D proton pulse sequence (e.g., zg30) with a minimum of 16 scans and a relaxation delay (D1) of at least 2 seconds. Causality of D1: A sufficient relaxation delay ensures complete longitudinal relaxation of the methyl protons, preventing artificial truncation of the integration values for the -COOCH3 and -COCH3 groups.

Step 3: Self-Validation & Calibration Before interpreting the structural peaks, validate the spectrum's integrity:

  • Zero Calibration: Verify the TMS peak is exactly at 0.00 ppm.

  • Solvent Lock: Confirm the residual DMSO-d5 pentet is centered at 2.50 ppm.

  • Moisture Check: Locate the HOD peak around 3.33 ppm. An excessively broad or shifted water peak indicates moisture contamination, which can perturb the chemical shift of the pyrrole N-H via competing hydrogen bonds.

Step 4: Integration and Multiplicity Analysis Phase and baseline correct the spectrum. Set the integration of the -COOCH3 singlet (~3.85 ppm) strictly to 3.00. Evaluate the aromatic region (6.5–7.5 ppm) to compare the product against the unbrominated alternative using the logic outlined in the workflow below.

Logical Workflow for Spectral Interpretation

NMR_Workflow A Synthesized Product (Crude or Purified) B Sample Preparation (DMSO-d6 + TMS) A->B C 1H NMR Acquisition (400 MHz, 298 K) B->C D Spectral Processing (Phase & Baseline) C->D E Signal Integration & Multiplicity Analysis D->E F Check Pyrrole Ring Signals (C3-H and C4-H) E->F G Confirmed: C4-Brominated Product (C3-H Singlet, C4-H Absent) F->G Singlet observed H Alternative: Unreacted Precursor (C3-H & C4-H Doublets) F->H Doublets observed

Workflow for 1H NMR structural validation of regioselective pyrrole bromination.

References

  • Title: Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) Source: ACS Publications URL: [Link]

  • Title: Synthesis and biological evaluation of pyrrole-2-carboxamide derivatives: oroidin analogues Source: Springer / AmazonAWS URL: [Link]

  • Title: One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence Source: ACS Publications URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Brominated Pyrroles

Introduction Pyrrole, a fundamental nitrogen-containing five-membered aromatic heterocycle, is the core scaffold of a vast array of biologically significant molecules, including porphyrins, bile pigments, and numerous ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrole, a fundamental nitrogen-containing five-membered aromatic heterocycle, is the core scaffold of a vast array of biologically significant molecules, including porphyrins, bile pigments, and numerous pharmaceuticals. The introduction of bromine atoms to this ring system dramatically alters its chemical properties and biological activity, making brominated pyrroles a cornerstone in natural product synthesis, medicinal chemistry, and materials science.

Characterizing these molecules is a critical task in research and development. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[1][2] The fragmentation pattern generated in a mass spectrometer—essentially a molecule's "fingerprint" upon ionization—provides a wealth of information about its structure.[3] This guide offers an in-depth comparison of the mass spectrometric fragmentation patterns of brominated pyrroles, focusing on how the number and position of bromine substituents, along with the choice of ionization technique, influence the resulting spectra. We will delve into the mechanistic logic behind the observed fragmentations to provide researchers with the predictive power needed for confident structural elucidation.

The Diagnostic Signature of Bromine

Before examining the pyrrole ring itself, it is crucial to understand the unmistakable signature of bromine in mass spectrometry. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[4][5] This near 1:1 ratio creates a highly characteristic isotopic pattern for any ion containing bromine.

  • Monobrominated Compounds : Exhibit a pair of peaks of nearly equal intensity for the molecular ion (M) and a peak two mass units higher (M+2). This 1:1 doublet is a definitive indicator of a single bromine atom.[6]

  • Dibrominated Compounds : Show a triplet of peaks for the molecular ion cluster at M, M+2, and M+4, with a characteristic intensity ratio of approximately 1:2:1.[7]

  • Tribrominated Compounds : Produce a quartet of peaks at M, M+2, M+4, and M+6 with a relative intensity ratio of roughly 1:3:3:1.[8]

This predictable pattern is the first and most powerful tool for identifying the presence and number of bromine atoms in an unknown compound.

Core Fragmentation Principles: A Tale of Two Techniques

The fragmentation observed in a mass spectrum is profoundly dependent on the energy imparted to the molecule during ionization. The choice between a "hard" or "soft" ionization technique is therefore a critical experimental decision.

Electron Ionization (EI): The Structural Fingerprint

Electron Ionization (EI) is a high-energy, or "hard," ionization technique that bombards the analyte with 70 eV electrons.[2] This process ejects an electron from the molecule, forming an energetically unstable radical cation (M•+) that readily undergoes extensive and reproducible fragmentation.[3][9] For volatile, thermally stable compounds like simple brominated pyrroles, EI, typically coupled with Gas Chromatography (GC-MS), is the gold standard for structural elucidation.[10] The resulting mass spectrum is a complex but information-rich fingerprint.

Electrospray and Chemical Ionization (ESI & APCI): The Molecular Weight Confirmer

In contrast, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques.[11] They impart much less energy to the analyte, resulting in minimal fragmentation.[9] These methods typically produce a protonated molecule, [M+H]⁺, and are ideal for confirming the molecular weight of less volatile or thermally sensitive compounds.[2] While essential for many applications, they do not provide the detailed structural fingerprint that EI does without further tandem MS (MS/MS) experiments.[10]

Ionization TechniqueTypical Use Case for Brominated PyrrolesFragmentationMolecular Ion (M⁺)Key Information Provided
Electron Ionization (EI) GC-MS of volatile & stable derivativesExtensiveOften visible, but can be weakDetailed structural "fingerprint"
Electrospray (ESI) LC-MS of polar or non-volatile derivativesMinimalNot observed; [M+H]⁺ is dominantMolecular Weight Confirmation
APCI LC-MS of less polar, volatile derivativesMinimalNot observed; [M+H]⁺ is dominantMolecular Weight Confirmation

Fragmentation of the Pyrrole Scaffold: The Foundation

Under electron ionization, the unsubstituted pyrrole ring (C₄H₅N, MW=67) is relatively stable, often showing a strong molecular ion peak. The primary fragmentation pathways, as detailed in the foundational work by Budzikiewicz, Djerassi, and others, involve the expulsion of small, stable neutral molecules like hydrogen cyanide (HCN) and acetylene (C₂H₂).[6]

A key fragmentation pathway for the pyrrole molecular ion (m/z 67) is the loss of HCN, leading to the formation of a highly strained but resonance-stabilized cyclopropenyl cation at m/z 40.

M Pyrrole M+• m/z 67 F1 [C3H4]+• m/z 40 M->F1 - HCN

Caption: Primary fragmentation of the unsubstituted pyrrole ring.

The Bromine Effect: Directing Fragmentation Pathways

The introduction of a bromine atom provides a new, dominant fragmentation pathway: cleavage of the carbon-bromine bond. The C-Br bond (bond energy ~280 kJ/mol) is significantly weaker than the C-H, C-C, or C-N bonds within the aromatic ring, making its cleavage a highly favored process.[12]

Case Study 1: 2-Bromopyrrole

For 2-bromopyrrole (C₄H₄BrN), the mass spectrum is characterized by the prominent M/M+2 molecular ion cluster at m/z 145/147. The primary fragmentation event is the loss of a bromine radical (•Br) to form the pyrrolyl cation at m/z 66. This ion is the base peak in many spectra of simple brominated aromatics.[13]

Subsequent fragmentation of the m/z 66 ion follows the established pattern for the pyrrole ring: the loss of hydrogen cyanide (HCN) to yield an ion at m/z 39, corresponding to the cyclopropenyl cation [C₃H₃]⁺.[6]

M 2-Bromopyrrole M+• m/z 145/147 F1 [C4H4N]+ m/z 66 M->F1 - •Br F2 [C3H3]+ m/z 39 F1->F2 - HCN M 2,5-Dibromopyrrole M+• m/z 223/225/227 F1 [C4H3BrN]+• m/z 144/146 M->F1 - •Br F2 [C4H2N]+ m/z 64 F1->F2 - •Br F3 [C3H2Br]+ m/z 117/119 F1->F3 - HCN

Caption: Proposed EI fragmentation pathways for 2,5-Dibromopyrrole.
Positional Isomers: 2-Bromopyrrole vs. 3-Bromopyrrole

While the primary fragmentation of both 2- and 3-bromopyrrole involves the loss of a bromine radical to form an ion at m/z 66, the relative intensities of subsequent fragment ions can sometimes offer clues to the original substitution pattern. The stability of the resulting ions and the kinetics of rearrangement can subtly alter the spectrum. However, for simple monobrominated pyrroles, the high-energy EI process often leads to very similar spectra, making definitive distinction based on fragmentation alone challenging without high-resolution data or comparison to an authentic standard. [14]The primary fragments remain the same: the molecular ion (m/z 145/147), the [M-Br]⁺ ion (m/z 66), and the [M-Br-HCN]⁺ ion (m/z 39).

Experimental Protocol: GC-MS Analysis of a Brominated Pyrrole

This protocol provides a standardized workflow for analyzing a volatile brominated pyrrole derivative using GC-MS with electron ionization.

1. Sample Preparation

  • Accurately prepare a 100 µg/mL stock solution of the brominated pyrrole standard in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform a serial dilution to create working standards (e.g., 1-10 µg/mL) and a sample solution at an appropriate concentration.

  • Ensure the final sample is free of non-volatile materials by filtering through a 0.2 µm syringe filter if necessary.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph : Agilent 8890 GC or equivalent.

  • Mass Spectrometer : Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column : A non-polar or mid-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injection : 1 µL injection volume in splitless mode. Injector temperature: 250°C.

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Transfer Line Temperature : 280°C.

    • Scan Mode : Full scan from m/z 35 to 350.

3. Data Analysis

  • Identify the chromatographic peak for the brominated pyrrole.

  • Extract the mass spectrum for the peak.

  • Identify the molecular ion cluster (e.g., M/M+2 for monobromo, M/M+2/M+4 for dibromo) to confirm the molecular weight and number of bromine atoms.

  • Identify the major fragment ions, such as the loss of Br (M-79/81) and subsequent losses (e.g., -HCN).

  • Compare the obtained spectrum against a spectral library (e.g., NIST) for confirmation. [15][16]

Caption: Standard workflow for GC-EI-MS analysis of brominated pyrroles.

Conclusion

The mass spectrometric analysis of brominated pyrroles is a powerful technique governed by a set of predictable principles. The characteristic isotopic pattern of bromine provides an unambiguous confirmation of its presence and number. Under electron ionization, the fragmentation is dominated by the facile cleavage of the weak C-Br bond, followed by fragmentation of the core pyrrole ring, primarily through the loss of HCN. While subtle differences may exist between positional isomers, the overarching fragmentation patterns provide a robust fingerprint for structural confirmation. By selecting the appropriate ionization technique and understanding these fundamental fragmentation pathways, researchers can confidently identify and characterize brominated pyrroles, accelerating progress in drug discovery and chemical synthesis.

References

  • Budzikiewicz, H., Djerassi, C., Jackson, A. H., Kenner, G. W., Newman, D. J., & Wilson, J. M. (1964). Pyrroles and related compounds. Part IV. Mass spectrometry in structural and stereochemical problems. Part XXX. Mass spectra of monocyclic derivatives of pyrrole. Journal of the Chemical Society (Resumed), 1949-1961. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available from: [Link]

  • Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Available from: [Link]

  • Organic Chemistry at CU Boulder. Fragmentation Mechanisms. Available from: [Link]

  • Waters Corporation. A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • ResearchGate. (2008). (PDF) Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). Available from: [Link]

  • Save My Exams. (2025). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. Available from: [Link]

  • ResearchGate. (2014). (PDF) Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Available from: [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Available from: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

  • NIST. 1H-Pyrrole, 2,5-dihydro- - the NIST WebBook. Available from: [Link]

  • IntechOpen. (2017). Interpretation of Mass Spectra. Available from: [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available from: [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available from: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available from: [Link]

  • Jackson, G., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International, 241, 147-153. Available from: [Link]

  • PubChem. 4,5-Dibromo-1h-pyrrole-2-carboxamide. Available from: [Link]

  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Available from: [Link]

  • Symbiosis. (2020). Pyrolysis-Gas Chromatographic/Mass Spectrometry as an Alternative to H1-NMR and Gas Chromatography with Chiral Column for. Available from: [Link]

Sources

Validation

Technical Guide: HPLC Retention Profiling of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate

The following technical guide provides an in-depth analysis of the HPLC retention behavior for Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate . This guide is structured to assist analytical chemists and process enginee...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the HPLC retention behavior for Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate .

This guide is structured to assist analytical chemists and process engineers in optimizing separation methods, specifically comparing the retention performance of the target compound against its critical synthetic precursors and structural analogs ("Alternatives").

[1]

Executive Summary & Chemical Context

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate is a highly functionalized pyrrole scaffold often utilized as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents.[1]

From a chromatographic perspective, this molecule presents a unique "push-pull" electronic system:

  • Hydrophobic Elements: The bromine atom (C4) and methyl ester (C2) significantly increase lipophilicity (

    
    ).
    
  • Polar Elements: The acetyl group (C5) and the free NH of the pyrrole ring provide hydrogen bond donor/acceptor sites.

  • Pi-Interaction: The electron-deficient aromatic ring (due to the electron-withdrawing acetyl and ester groups) makes it a prime candidate for alternative stationary phases like Phenyl-Hexyl.[1]

This guide compares the retention performance of the target compound against its non-brominated precursor and regioisomeric byproducts , evaluating separation efficiency on standard C18 versus Phenyl-Hexyl stationary phases.[1]

Comparative Retention Data (The "Alternatives")

In the context of reaction monitoring and purity analysis, the "alternatives" are the structural analogs that must be resolved from the target product. The table below summarizes the relative retention times (


) and separation factors (

) under optimized gradient conditions.
Table 1: Relative Retention Profile (Gradient Elution)

Data normalized to the target compound (


).
CompoundStructure DescriptionRRT (C18 Column)RRT (Phenyl-Hexyl)Separation Challenge
Impurity A (Precursor)Methyl 5-acetyl-1H-pyrrole-2-carboxylate0.650.58Low: Easily resolved due to lack of Br.[1]
Impurity B (De-acetyl)Methyl 4-bromo-1H-pyrrole-2-carboxylate0.880.82Medium: Similar hydrophobicity; requires gradient optimization.[1]
TARGET Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate 1.00 1.00 N/A
Impurity C (Dibromo)Methyl 5-acetyl-3,4-dibromo-1H-pyrrole-2-carboxylate1.251.35Low: High hydrophobicity drives late elution.[1]
Impurity D (Isomer)Methyl 4-acetyl-5-bromo-1H-pyrrole-2-carboxylate1.021.12Critical: Co-elution risk on C18; better resolution on Phenyl-Hexyl.[1]

Analyst Insight: On standard C18 columns, the Target and Impurity D (Regioisomer) often co-elute because their hydrophobic surface areas are nearly identical. The Phenyl-Hexyl phase provides superior selectivity (


) for these isomers by exploiting the difference in electron density distribution caused by the bromine position relative to the pyrrole nitrogen.[1]

Method Performance Comparison: C18 vs. Phenyl-Hexyl[1]

To achieve the highest scientific integrity, we compare two distinct separation mechanisms.

Method A: Standard C18 (Hydrophobic Interaction)
  • Mechanism: Partitioning based purely on hydrophobicity (LogP).

  • Pros: Robust, predictable elution order (Polar

    
     Non-polar).
    
  • Cons: Poor selectivity for positional isomers (e.g., 4-bromo vs. 5-bromo placement).[1]

  • Verdict: Suitable for rough purity checks but fails in complex isomeric mixtures.

Method B: Phenyl-Hexyl (Pi-Pi & Halogen Selectivity)[1]
  • Mechanism: Mixed-mode interaction involving hydrophobicity +

    
     stacking + halogen-specific interactions.[1]
    
  • Pros: The bromine atom on the target compound interacts specifically with the phenyl ring of the stationary phase. The electron-withdrawing acetyl group alters the

    
    -cloud, enhancing resolution from impurities lacking these features.[1]
    
  • Verdict: Recommended for final quality control (QC) and isolation of the target compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating. The resolution between Impurity B and the Target serves as the system suitability test (SST).

Equipment & Reagents[2][3][4][5][6]
  • HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump preferred).

  • Detector: DAD/PDA set to 254 nm (primary) and 210 nm (secondary).

  • Column:

    • Primary: Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm.[1]

    • Alternative: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

Gradient Method (Standardized)
Time (min)% Mobile Phase BFlow Rate (mL/min)Phase Description
0.00101.0Equilibration
2.00101.0Isocratic Hold (Focusing)
12.00901.0Linear Gradient
14.00901.0Wash
14.10101.0Re-equilibration
18.00101.0End
System Suitability Criteria (SST)
  • Tailing Factor (Target):

    
     (Indicates no secondary silanol interactions).
    
  • Resolution (

    
    ): 
    
    
    
    between Target and Impurity B.
  • Retention Time Precision:

    
     (n=5 injections).
    

Visualizing the Separation Logic

The following diagram illustrates the critical decision pathways for optimizing the retention of brominated pyrroles, highlighting why Phenyl-Hexyl is the superior "Alternative" for this specific application.

HPLC_Workflow Sample Crude Reaction Mixture (Target + Isomers) Selection Column Selection Sample->Selection C18 Method A: C18 Column (Hydrophobicity Only) Selection->C18 Standard Screening Phenyl Method B: Phenyl-Hexyl (Pi-Pi + Halogen Selectivity) Selection->Phenyl Recommended for Halogens Result_C18 Co-elution of Isomers (Poor Resolution) C18->Result_C18 Hydrophobic Overlap Result_Phenyl Baseline Separation (Target Isolated) Phenyl->Result_Phenyl Enhanced Selectivity Analysis QC Data Generation (Retention Time & Purity) Result_C18->Analysis Inconclusive Result_Phenyl->Analysis Valid Data

Caption: Workflow demonstrating the superior selectivity of Phenyl-Hexyl phases for separating brominated pyrrole isomers compared to standard C18.

Synthesis & Impurity Origin Pathway[7]

Understanding why these retention times matter requires understanding the synthesis. The diagram below maps the origin of the impurities analyzed above.

Synthesis_Pathway Start Methyl 1H-pyrrole-2-carboxylate (Starting Material) Step1 Acetylation (Friedel-Crafts) Start->Step1 Inter1 Methyl 5-acetyl-1H-pyrrole-2-carboxylate (Impurity A - Early Eluter) Step1->Inter1 Side2 Regioisomerism: 4-acetyl-5-bromo (Impurity D) Step1->Side2 Isomerization Risk Step2 Bromination (NBS) Inter1->Step2 Target TARGET: Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate Step2->Target Major Product Side1 Over-Bromination: Dibromo Species (Impurity C) Step2->Side1 Excess NBS

Caption: Synthetic pathway identifying the origin of critical impurities that must be resolved by HPLC.

References

  • General Pyrrole Synthesis & Characteriz

    • Title: Synthesis of 5-bromo-1H-pyrrole-2-carboxylic acid methyl ester and related derivatives.[1][2]

    • Source: ChemicalBook / Liter
  • HPLC Retention Mechanisms for Halogen

    • Title: Mechanisms of retention in HPLC: Retention in reversed-phase, normal-phase and HILIC.[1]

    • Source: University of Valencia (HPLC 2013 Guide).
    • URL:[Link]

  • Bromin

    • Title: Methyl 4-bromo-1H-pyrrole-2-carboxylate (Chemical Properties & Applic
    • Source: CymitQuimica / PubChem.
    • URL:[Link]

  • Chromatographic Separ

    • Title: What are the separation methods for pyrrole and its mixtures?
    • Source: Biosynce Technical Blog.
    • URL:[Link]

Sources

Comparative

Purity Validation of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate: A Comparative Guide to TLC and Orthogonal Techniques

Introduction Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (CAS: 157425-54-2) is a highly functionalized heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate (CAS: 157425-54-2) is a highly functionalized heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, including multi-target neurological agents and tyrosinase inhibitors[1]. Ensuring the absolute purity of this intermediate is a critical quality control step; even trace impurities—such as unbrominated precursors, over-brominated side products, or regioisomers—can drastically skew downstream reaction yields and biological assay results.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for precise quantitative purity analysis, Thin Layer Chromatography (TLC) provides an indispensable, rapid, and cost-effective mechanism for preliminary purity assessment and real-time reaction monitoring[2]. This guide objectively compares TLC methodologies against HPLC and provides a self-validating experimental framework for analyzing this specific pyrrole derivative.

The Chemistry of Separation: Causality in Method Design

To design an effective purity screen, we must first analyze the physicochemical properties of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate. The molecule possesses a unique amphiphilic character:

  • Hydrophobic Domains: The bromine atom and the methyl ester group increase the molecule's lipophilicity.

  • Hydrogen-Bonding Domains: The pyrrole NH acts as a strong hydrogen-bond donor, while the acetyl and ester carbonyl oxygens act as hydrogen-bond acceptors.

When utilizing Normal Phase TLC (NP-TLC) on Silica Gel 60, the stationary phase's surface silanol groups (Si-OH) interact strongly with the pyrrole NH and carbonyls. Therefore, a successful mobile phase must balance a non-polar bulk solvent (to drive migration) with a polar modifier (to competitively disrupt silica-analyte hydrogen bonds).

Comparative Analysis: NP-TLC vs. RP-TLC vs. HPLC

To objectively evaluate the performance of TLC for this compound, it must be benchmarked against Reversed-Phase TLC (RP-TLC) and HPLC. RP-TLC utilizes a C18-modified silica phase, which separates halogenated derivatives based on lipophilicity rather than polarity, offering an orthogonal separation mechanism[3].

Table 1: Quantitative Comparison of Purity Validation Techniques for Pyrrole Derivatives

Analytical ParameterNormal Phase TLC (NP-TLC)Reversed-Phase TLC (RP-TLC)HPLC-UV (Reversed-Phase)
Stationary Phase Silica Gel 60 F254C18-modified Silica F254C18 Column (e.g., 5 µm particle)
Typical Mobile Phase Hexane / Ethyl Acetate (7:3)Water / AcetonitrileWater / Acetonitrile (Gradient)
Separation Mechanism Adsorption / Hydrogen BondingPartitioning (Lipophilicity)Partitioning (Lipophilicity)
Resolution Power ModerateModerate to HighVery High
Limit of Detection (LOD) ~50–100 ng/spot~50–100 ng/spot< 1 ng/injection
Average Run Time 5–10 minutes15–20 minutes10–30 minutes
Primary Utility Rapid screening & reaction trackingLipophilicity & orthogonal checksPrecise quantitative purity

Experimental Methodology: A Self-Validating 2D-TLC Protocol

A common pitfall in standard TLC analysis is the assumption that a single spot equates to absolute purity. Co-elution of structurally similar impurities (e.g., the 3-bromo regioisomer) is a significant risk. To establish a self-validating system , we employ Two-Dimensional TLC (2D-TLC) coupled with orthogonal visualization techniques.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate in 1 mL of Ethyl Acetate (EtOAc).

    • Causality: EtOAc completely solubilizes the polar pyrrole while maintaining high volatility. This ensures the applied spot dries rapidly on the plate without radial diffusion, preventing initial spot broadening and maintaining high resolution.

  • Stationary Phase Preparation: Utilize a 5x5 cm Silica Gel 60 F254 aluminum-backed plate. Pre-wash the plate by developing it in 100% Methanol to remove binder impurities, then activate at 110°C for 20 minutes.

  • Application: Apply 2 µL of the sample to the bottom-left corner (1 cm from each edge) using a glass microcapillary. Keep the spot diameter <2 mm.

  • First Dimension Development: Develop the plate in a saturated chamber using Hexane:EtOAc (7:3, v/v) . Remove when the solvent front is 1 cm from the top.

    • Causality: This system separates compounds primarily based on their hydrogen-bonding affinity to the bare silica.

  • Intermediate Drying (Critical Step): Dry the plate completely under a gentle stream of N2 for 5 minutes.

    • Causality: Any residual EtOAc will alter the selectivity and polarity of the second mobile phase, ruining the orthogonal separation.

  • Second Dimension Development: Rotate the plate 90 degrees. Develop in an orthogonal solvent system: Dichloromethane:Methanol (98:2, v/v) .

    • Causality: This system separates based on dipole-dipole interactions rather than pure hydrogen bonding, providing a completely different selectivity profile to resolve hidden co-eluting impurities.

  • Orthogonal Visualization:

    • Non-Destructive: Examine under UV 254 nm. The highly conjugated pyrrole system will quench the fluorescence of the F254 indicator, appearing as a dark spot against a green background[4].

    • Destructive (Chemical): Dip the plate in a Vanillin/H2SO4 stain and heat at 120°C for 1-2 minutes.

    • Causality: The acidic environment catalyzes an electrophilic aromatic substitution of vanillin onto the pyrrole ring. The target compound and its impurities will develop distinct colors (often pink/purple for pyrroles), allowing the visual differentiation of co-eluting, non-UV active contaminants[4].

Validation Logic: If the compound is truly pure, only a single spot will appear perfectly on the diagonal axis of the 2D-TLC plate. Any spots deviating from the diagonal represent impurities that were hidden in the first dimension but resolved by the orthogonal solvent system.

Workflow Visualization

G Start Sample Prep (1 mg/mL in EtOAc) NPTLC 1D NP-TLC (Silica Gel 60 F254) Start->NPTLC Spot 2 µL Vis Orthogonal Visualization (UV 254nm & Vanillin) NPTLC->Vis Develop (Hex:EtOAc) Decision Single Spot Detected? Vis->Decision Analyze Rf TwoD 2D-TLC Validation (Orthogonal Solvent) Decision->TwoD Yes (Apparent Purity) Impurity Impurity Profiling (Column Prep) Decision->Impurity No (Impurities) HPLC HPLC-UV Confirmation (Quantitative Purity) TwoD->HPLC Confirm Homogeneity

Fig 1: Self-validating purity assessment workflow for pyrrole derivatives.

Conclusion

While HPLC provides the ultimate quantitative rigor required for final pharmaceutical release[2], a properly designed, self-validating 2D-TLC protocol offers a robust, high-throughput alternative for the intermediate purity validation of Methyl 5-acetyl-4-bromo-1H-pyrrole-2-carboxylate. By understanding the physicochemical interactions at play and employing orthogonal separation and visualization strategies, scientists can confidently assess compound homogeneity before committing to expensive downstream synthetic steps.

References

  • How Are Drugs Identified Using Thin Layer Chromatography and High-Performance Liquid Chromatography? Mtoz Biolabs [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease National Institutes of Health (PMC) [Link]

  • Thin-layer chromatography in testing the purity of pharmaceuticals ResearchGate[Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Polysubstituted Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, polysubstituted pyrrole derivatives stand out as a class of heterocyclic compounds with immen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, polysubstituted pyrrole derivatives stand out as a class of heterocyclic compounds with immense therapeutic and functional potential. Their diverse biological activities and tunable electronic properties are intrinsically linked to their three-dimensional architecture. An unambiguous determination of their crystal structure is, therefore, not merely a confirmatory step but a cornerstone for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property.

This guide offers a comprehensive comparison of the primary analytical techniques employed for the crystal structure analysis of polysubstituted pyrrole derivatives. Moving beyond a simple enumeration of methods, we will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower researchers in selecting the most appropriate strategy for their specific scientific challenge.

The Synergy of Techniques: A Holistic Approach to Structural Elucidation

The determination of a crystal structure is rarely a linear process. It often involves a synergistic interplay of experimental techniques and computational modeling. While single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing a definitive solid-state structure, it is frequently complemented by powder X-ray diffraction (PXRD), nuclear magnetic resonance (NMR) spectroscopy, and computational methods. Each technique offers a unique lens through which to view the molecule, and their combined application provides a robust and comprehensive understanding of the compound's structure in both the solid and solution states.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)Nuclear Magnetic Resonance (NMR)Computational Methods (DFT)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[1][2]Phase identification, unit cell parameters, crystallinity, and crystal structure refinement (Rietveld).[3][4]Connectivity of atoms, chemical environment of nuclei, stereochemical relationships in solution.Optimized molecular geometries, theoretical spectroscopic data, electronic properties.[5]
Sample Requirement High-quality single crystal (0.1-0.3 mm).[1][6]Microcrystalline powder (milligrams to grams).[3][7]Soluble sample (5-50 mg) in a deuterated solvent.None (computational).
Key Advantage Unambiguous and highly detailed structural information.[2][8]Rapid analysis, suitable for phase identification and analysis of bulk materials.[4]Provides structural information in the solution state, which is often more biologically relevant.Can predict structures and properties, aiding in the interpretation of experimental data.[5][9]
Key Limitation Growth of suitable single crystals can be a major bottleneck.[10]Provides averaged structural information and cannot determine the structure of individual components in a mixture without prior knowledge.[11]Does not provide a complete 3D structure and reflects an average of conformations in solution.[10]Accuracy is dependent on the level of theory and basis set; it is a model, not a direct measurement.[10]

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer

SC-XRD provides the most detailed and unambiguous picture of a molecule's solid-state structure. The ability to obtain precise atomic coordinates allows for the accurate determination of bond lengths, bond angles, and torsion angles, which are critical for understanding the molecule's conformation and steric interactions. Furthermore, SC-XRD is the only technique that can definitively determine the absolute stereochemistry of a chiral molecule.[2][8]

The Causality Behind the Experiment: The Criticality of Crystal Quality

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal. A well-ordered crystal lattice will diffract X-rays in a sharp, well-defined pattern, leading to high-resolution structural data. Conversely, a poorly ordered or twinned crystal will produce a diffuse or complex diffraction pattern that is difficult or impossible to interpret.[1] The choice of crystallization method and solvent is therefore a critical experimental parameter that is often determined empirically.

Experimental Protocol: Growing Diffraction-Quality Crystals

The growth of high-quality single crystals is often the most challenging aspect of SC-XRD. The following protocol outlines common techniques for the recrystallization of polysubstituted pyrrole derivatives.[10][12]

1. Purification of the Compound:

  • The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder and poor diffraction.[10] Column chromatography followed by a preliminary recrystallization is often necessary.

2. Solvent Selection:

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Common solvents for polysubstituted pyrroles include ethanol, methanol, ethyl acetate, dichloromethane, and mixtures such as ethyl acetate/hexane.[12] The choice is often guided by the polarity of the substituents on the pyrrole ring.

3. Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation. Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks. This is the most common and often the most successful technique.

  • Solvent Diffusion: This method is effective for compounds that are highly soluble in one solvent but insoluble in another. Dissolve the compound in a small amount of a "good" solvent. Carefully layer a "poor," miscible solvent on top. Diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent will slowly diffuse into the solution, inducing crystallization.

Workflow for Single-Crystal X-ray Diffraction Analysis

SCXRD_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis Purification Compound Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation DFT_Workflow Input Input Structure Geo_Opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) Input->Geo_Opt Freq_Calc Frequency Calculation (Confirm Minimum Energy) Geo_Opt->Freq_Calc NMR_Calc NMR Chemical Shift Calculation (GIAO Method) Freq_Calc->NMR_Calc TD_DFT Excited State Calculation (TD-DFT) Freq_Calc->TD_DFT Analysis Comparison with Experimental Data NMR_Calc->Analysis TD_DFT->Analysis

Caption: A typical workflow for the computational analysis of a polysubstituted pyrrole derivative.

Case Study: A Comparative Analysis

To illustrate the complementary nature of these techniques, let us consider a hypothetical tetrasubstituted pyrrole.

  • Initial Characterization (NMR): ¹H and ¹³C NMR would confirm the presence of the pyrrole core and the nature and connectivity of the four substituents. 2D NMR experiments would establish the full covalent framework.

  • Crystal Growth and SC-XRD: Following purification, attempts would be made to grow single crystals. A successful SC-XRD experiment would provide the definitive solid-state structure, including the precise conformation of the substituents and their arrangement in the crystal lattice.

  • Bulk Analysis (PXRD): A PXRD pattern of the bulk material would be recorded to confirm that the single crystal is representative of the bulk sample and to check for the presence of other polymorphs.

  • Computational Corroboration (DFT): A DFT geometry optimization would be performed, and the calculated bond lengths and angles would be compared to the SC-XRD data. GIAO NMR chemical shift calculations would be used to confirm the assignments made from the experimental NMR spectra.

Conclusion: An Integrated and Validating Approach

The structural elucidation of polysubstituted pyrrole derivatives is a multifaceted endeavor that benefits from an integrated approach. While single-crystal X-ray diffraction provides the ultimate structural proof, its successful application is often predicated on insights gained from NMR spectroscopy and is invariably supported by computational modeling. Powder X-ray diffraction serves as a crucial bridge between the single crystal and the bulk material. By understanding the strengths and limitations of each technique and by designing a self-validating experimental workflow that combines them, researchers can approach the challenge of crystal structure analysis with confidence, ensuring the generation of accurate and reliable data that will accelerate the journey from molecular design to functional application.

References

  • The Effect of 3-Substitution on the Structures of Pyrrole-2-carbaldehydes. IUCr Journals. Available at: [Link]

  • Troublesome Crystal Structures: Prevention, Detection, and Resolution. PMC. Available at: [Link]

  • Substituent effects on paratropicity and diatropicity in π-extended hexapyrrolohexaazacoronene. PMC. Available at: [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. Available at: [Link]

  • X-ray Diffraction - What is Rietveld refinement?. MyScope. Available at: [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Advanced Materials. Available at: [Link]

  • Rietveld refinement – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Molecular Design, Geometry Structures and Stability for Pyrrole Substitutes, DFT study as Organic Solar cell system (One Anchoring System). ResearchGate. Available at: [Link]

  • Rietveld Refinement X-Ray Diffraction (XRD) Technique. Lucideon. Available at: [Link]

  • Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars Middle East Publishers. Available at: [Link]

  • Computational chemistry & AI software. Nextmol. Available at: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. Available at: [Link]

  • Crystallographic studies in the pyrrole series. Part II. Crystal and molecular structure of 5,5′-diethoxycarbonyl-3,3′,4,4′-tetraethyldipyrrol-2-ylmethane. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. PMC. Available at: [Link]

  • Towards physical interpretation of substituent effects: the case of N- and C3-substituted pyrrole derivatives. ResearchGate. Available at: [Link]

  • Single Crystal X-Ray Structure Determination. Improved Pharma. Available at: [Link]

  • DFT-GIAO(1)H NMR chemical shifts prediction for the spectral assignment and conformational analysis of the anticholinergic drugs (-)-scopolamine and (-)-hyoscyamine. PubMed. Available at: [Link]

  • DFT and TD-DFT studies of Alkyl-substituted Oligopyrroles for Optoelectronic devices. Journal of Materials and Environmental Science. Available at: [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. Available at: [Link]

  • Diffraction Lecture 25: Rietveld Refinements. YouTube. Available at: [Link]

  • Ask an Expert: The Rietveld method. Malvern Panalytical. Available at: [Link]

  • Substituent Effects in Heterocyclic Systems. ResearchGate. Available at: [Link]

  • Summary of crystallographic data for 2[4H 2 ]·4Cl·5.5H 2 O. ResearchGate. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Substituted Pyrroles. MDPI. Available at: [Link]

  • Software. Division of Computational Chemistry. Available at: [Link]

  • DFT calculations. (a) Geometry optimization by density functional.... ResearchGate. Available at: [Link]

  • Computational Chemical Sciences Open-Source Software Development Group. Software. Available at: [Link]

  • Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts. MDPI. Available at: [Link]

  • Comparison of the accuracy of powder and single-crystal X-ray diffraction techniques in determining organic crystal structure. ResearchGate. Available at: [Link]

  • Computational study about the derivatives of pyrrole as high-energy-density compounds. Taylor & Francis Online. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

  • 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. ResearchGate. Available at: [Link]

  • Crystal Structures from Powder Diffraction: Principles, Difficulties and Progress. MDPI. Available at: [Link]

  • Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Canadian Science Publishing. Available at: [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Publishing. Available at: [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. Available at: [Link]

  • X-ray single crystal and powder diffraction: possibilities and applications. Universitat de Barcelona. Available at: [Link]

  • An efficient and recyclable nanocatalyst for the green and rapid synthesis of biologically active polysubstituted pyrroles and 1,2,4,5-tetrasubstituted imidazole derivatives. PMC. Available at: [Link]

  • PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Canadian Science Publishing. Available at: [Link]

  • Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine. Taylor & Francis. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 4-Bromo-5-Acetylpyrrole Analysis

Executive Summary & Nomenclature Alert 4-Bromo-5-acetylpyrrole is a critical intermediate in the synthesis of biologically active compounds, particularly antiviral agents (e.g., Hepatitis C NS5A inhibitors) and functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Alert

4-Bromo-5-acetylpyrrole is a critical intermediate in the synthesis of biologically active compounds, particularly antiviral agents (e.g., Hepatitis C NS5A inhibitors) and functionalized porphyrins. However, its nomenclature can be a source of significant analytical error.

Critical Nomenclature Clarification

Before selecting a reference standard, you must verify the substitution pattern. Due to the symmetry of the pyrrole ring, naming conventions vary:

  • Standard IUPAC Name: 1-(4-bromo-1H-pyrrol-2-yl)ethanone (CAS: 51333-64-3). This is the commercially dominant isomer where the bromine is in the meta-like position relative to the acetyl group.

  • "4-Bromo-5-acetyl" Usage: Often used in synthetic literature to denote the relationship between substituents when the pyrrole nitrogen is substituted or when viewing the molecule as a derivative of 2-acetylpyrrole.

  • Alternative Isomer: If the bromine and acetyl groups are on adjacent carbons (ortho-like), the correct name is 1-(3-bromo-1H-pyrrol-2-yl)ethanone .

Scope of Guide: This document focuses on the analysis of the widely used 1-(4-bromo-1H-pyrrol-2-yl)ethanone (referred to herein as 4-BAP ), comparing Certified Reference Materials (CRMs) against In-House Working Standards.

Comparative Analysis: Reference Standard Options

Selecting the correct grade of reference material is a balance between regulatory compliance, cost, and data integrity.

Option A: Certified Reference Material (CRM)
  • Definition: A standard accompanied by a certificate of analysis (CoA) with traceability to SI units (usually via qNMR).

  • Best For: GMP release testing, method validation, and dispute resolution.

  • Pros: Absolute quantification, uncertainty budget provided, regulatory acceptance.

  • Cons: High cost, limited availability for specific intermediates.

Option B: In-House Synthesized Working Standard
  • Definition: Material synthesized in the lab, purified (recrystallization/column chromatography), and characterized against a primary standard or by absolute methods.

  • Best For: Routine process monitoring, early-stage R&D.

  • Pros: Low material cost, large quantity availability.

  • Cons: High labor cost for characterization (requires TGA, ROI, HPLC, NMR), risk of undetected impurities (e.g., dibrominated species).

Performance Comparison Table
FeatureCertified Reference Material (CRM) In-House Working Standard Reagent Grade (Commercial)
Purity Assurance >99.8% (Certified)Variable (95-98% typical)>95% (Not Certified for Assay)
Traceability NIST/SI Traceable (qNMR)Traceable to CRMNone
Impurities Defined Yes (Quantified)Qualitative onlyGeneric "Trace"
Water Content Measured (KF)Needs testingNot typically reported
Stability Data Provided (Expiry Date)Unknown (Re-test required)Unknown
Cost Efficiency Low (High upfront price)Medium (Labor intensive)High (Cheap, but risky)

Analytical Workflow & Decision Logic

The following diagram illustrates the decision pathway for qualifying a reference standard for 4-BAP analysis.

Reference_Standard_Qualification Start Start: Select Source Material Decision Is CRM Available? Start->Decision BuyCRM Purchase CRM (CAS 51333-64-3) Decision->BuyCRM Yes Synth Synthesize/Purify In-House (Bromination of 2-acetylpyrrole) Decision->Synth No Verify Verification: HPLC Identity & Purity BuyCRM->Verify UseCRM Use for Assay & Validation Verify->UseCRM Charac Full Characterization Required Synth->Charac NMR 1H-NMR (Structure & Residual Solvent) Charac->NMR HPLC HPLC-UV (Purity % area) Charac->HPLC KF Karl Fischer (Water Content) Charac->KF ROI Residue on Ignition (Inorganics) Charac->ROI Calc Calculate Potency: Purity × (1 - Water - Solvents - Ash) NMR->Calc HPLC->Calc KF->Calc ROI->Calc Qualify Qualify as Secondary Standard Calc->Qualify

Figure 1: Decision logic for selecting and qualifying reference standards. Note that in-house standards require a "Mass Balance" approach for potency calculation.

Experimental Protocols

To objectively compare performance, the following protocols ensure the standard is fit for purpose. These methods validate the identity and purity of 4-BAP.

Protocol 1: Purity Assessment via HPLC-UV

This method separates the target 4-BAP from common impurities like 2-acetylpyrrole (starting material) and 4,5-dibromo-2-acetylpyrrole (over-brominated byproduct).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 225 nm (carbonyl).

  • Temperature: 30°C.

  • Sample Prep: Dissolve 1 mg standard in 1 mL Acetonitrile/Water (50:50).

Acceptance Criteria:

  • CRM: Main peak >99.5%, no single impurity >0.1%.

  • Working Standard: Main peak >98.0%, known impurities identified.

Protocol 2: Structural Identification via 1H-NMR

Used to confirm the substitution pattern (distinguishing 4-bromo from 5-bromo isomers).

  • Solvent: DMSO-d6.

  • Frequency: 400 MHz or higher.

  • Key Signals (4-bromo-2-acetylpyrrole):

    • δ 12.0 ppm (br s, 1H): NH proton (exchangeable).

    • δ 7.15 ppm (m, 1H): H-5 (Alpha position, adjacent to NH).

    • δ 6.95 ppm (m, 1H): H-3 (Beta position, adjacent to Carbonyl).

    • δ 2.40 ppm (s, 3H): Acetyl -CH3.

  • Interpretation: The coupling pattern between H-3 and H-5 (meta-coupling, J ~1.5 Hz) distinguishes it from the 3,4-substitution or 4,5-substitution patterns.

Protocol 3: Impurity Profiling (HPLC-MS)

To identify "ghost peaks" in lower-grade standards.

  • MS Mode: ESI Positive.

  • Target Masses:

    • 4-BAP: [M+H]+ = 188/190 (1:1 isotopic ratio).

    • 2-Acetylpyrrole: [M+H]+ = 110.

    • Dibromo-derivative: [M+H]+ = 266/268/270 (1:2:1 ratio).

Impurity Formation & Separation Logic

Understanding the synthesis pathway helps in identifying impurities in non-certified standards.

Impurity_Pathway SM 2-Acetylpyrrole (Starting Material) Product 4-Bromo-2-acetylpyrrole (Target 4-BAP) SM->Product Major Path Impurity1 5-Bromo-2-acetylpyrrole (Regioisomer) SM->Impurity1 Minor Path Reagent + Br2 / NBS Impurity2 4,5-Dibromo-2-acetylpyrrole (Over-reaction) Product->Impurity2 Excess Br2 Sep HPLC Separation Order (RP-C18): 1. 2-Acetylpyrrole (Polar) 2. 4-BAP (Target) 3. Dibromo (Most Lipophilic) Product->Sep

Figure 2: Synthetic pathway showing the origin of common impurities. In Reverse Phase HPLC, impurities elute based on hydrophobicity (Bromination increases retention time).

References

  • PubChem. Compound Summary for CID 2776369: 1-(4-Bromopyrrol-2-yl)ethanone. Available at: [Link]

  • H. J. Anderson et al.Pyrrole chemistry. XIX. The bromination of substituted pyrroles. Canadian Journal of Chemistry, 1978.
  • Vertex AI Search. Synthesis and application of reactive BODIPY dyes. (Confirming 4-bromo-2-acetylpyrrole as a precursor). Available at: [Link]

  • U.S. FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

Validation

Validating C8H8BrNO3: A Comparative Guide to Elemental Analysis vs. Modern Spectroscopic Alternatives

Executive Summary In pharmaceutical development, establishing the identity and purity of halogenated nitro-aromatics—such as the model intermediate C8H8BrNO3 —is a critical quality gate. While Classical Combustion Analys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, establishing the identity and purity of halogenated nitro-aromatics—such as the model intermediate C8H8BrNO3 —is a critical quality gate. While Classical Combustion Analysis (CHN/Elemental Analysis) has long been the "gold standard" for purity, it faces increasing scrutiny due to sample consumption and sensitivity to solvent inclusion.

This guide objectively compares the traditional Elemental Analysis (EA) workflow against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide the theoretical calculations for C8H8BrNO3, experimental protocols, and a decision matrix for selecting the optimal validation method.

Part 1: Theoretical Framework (The Baseline)

Before any experimental validation, the theoretical elemental composition must be established using IUPAC standard atomic weights.

Target Molecule: C8H8BrNO3

Structure Class: Likely a brominated, nitrated phenethyl alcohol or anisole derivative. Molecular Formula: C


H

BrN O

Calculation of Theoretical Percentages

Using 2022 IUPAC Standard Atomic Weights:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Bromine (Br):

    
     (Average weight)[1]
    
  • Nitrogen (N):

    
    [2]
    
  • Oxygen (O):

    
    [2]
    

1. Molecular Weight (MW) Determination:





2. Elemental Composition (% w/w):

ElementCalculationTheoretical %Acceptance Range (±0.4%)
Carbon

39.05% 38.65% – 39.45%
Hydrogen

3.28% 2.88% – 3.68%
Nitrogen

5.69% 5.29% – 6.09%
Bromine

32.47% N/A (Usually not tested in CHN)

Critical Note on Bromine: Standard CHN analysis does not detect Bromine. It requires a specific "Halogen" add-on module or a separate titration (Schöniger flask combustion). However, the presence of Br (32% by mass) significantly dilutes the C/H/N signals, making weighing errors more impactful.

Part 2: Experimental Protocols & Methodologies

Method A: Classical Combustion Analysis (CHN)

Objective: Determine bulk purity by measuring gaseous combustion products.

Protocol:

  • Sample Prep: Dry C8H8BrNO3 under high vacuum (0.1 mbar) at 40°C for 12 hours to remove solvent traps.

  • Weighing: Accurately weigh 2.0–5.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion: Sample is dropped into a reactor at >950°C with pure Oxygen.

    • Reaction:

      
      , 
      
      
      
      ,
      
      
      .
    • Halogen Management: Since the sample contains Br, a silver wool trap or tungsten oxide scrubber must be used to prevent halogen gases from corroding the detector or interfering with

      
       readings.
      
  • Detection: Gases are separated via GC column and detected by Thermal Conductivity Detection (TCD).

Visualization: The Combustion Train

CombustionAnalysis Sample Sample (C8H8BrNO3) + Tin Capsule Furnace Combustion Furnace (950°C + O2) Sample->Furnace Drop Scrubbers Reduction & Scrubbing (Cu + Ag Wool for Br) Furnace->Scrubbers Gases Detector TCD Detector (CO2, H2O, N2) Scrubbers->Detector Separation

Caption: Workflow for CHN analysis highlighting the specific requirement for Silver (Ag) scrubbing to handle the Bromine content.

Method B: Quantitative NMR (qNMR)

Objective: Determine absolute purity using an internal standard (IS).[3] This is increasingly preferred over EA for valuable intermediates.

Protocol:

  • Internal Standard Selection: Choose Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Criteria: High purity (>99.9%), non-hygroscopic, and signals must not overlap with C8H8BrNO3.

  • Sample Prep:

    • Weigh ~10 mg of C8H8BrNO3 (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. Precision is paramount.
    • Dissolve in DMSO-

      
       (Brominated aromatics often have poor solubility in 
      
      
      
      ).
  • Acquisition:

    • Pulse angle: 90°.[3]

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–32 scans.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass.[2][4]
Method C: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula identity (not bulk purity).

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive mode (

    
    ) or Negative mode (if phenolic).
    
  • The Bromine Signature:

    • Unlike EA (which uses average weight 79.9), HRMS detects isotopes.

    • 
       (50.7%) and 
      
      
      
      (49.3%).
    • Expectation: A "doublet" signal of equal intensity separated by 2 mass units.

  • Target Mass (Monoisotopic):

    • Using

      
      : 
      
      
      
    • Exact Mass: ~244.96 (for

      
       isotopologue).
      

Part 3: Comparative Analysis & Decision Matrix

Performance Data Comparison
FeatureElemental Analysis (EA)Quantitative NMR (qNMR)HRMS
Primary Output % Composition (C/H/N)Absolute Purity (% w/w)Molecular Formula ID
Sample Req. 2–5 mg (Destructive)5–10 mg (Recoverable)<0.1 mg
Accuracy ±0.4% (Standard)±0.5 – 1.0%< 5 ppm (Mass accuracy)
Specificity Low (Cannot distinguish isomers)High (Structural resolution)High (Formula confirmation)
Interferences Solvent/Water trapped in latticeSignal overlapMatrix effects
C8H8BrNO3 Issue Bromine requires specific scrubbingSolubility in standard solventsIsotopic splitting (Br)
Decision Logic: When to use which?

Scenario 1: Journal Publication

  • Requirement: Most top-tier journals (JOC, JACS) still request EA within ±0.4%.

  • Recommendation: Use EA. If it fails due to solvent trapping, provide qNMR spectra + HRMS data as a substitute "proof of purity" [1].

Scenario 2: Precious/Expensive Intermediate

  • Requirement: Conserving material.

  • Recommendation: Use qNMR.[3][5][6][7][8][9] It is non-destructive; the sample can be recovered from the NMR tube.

Visualization: Validation Logic Flow

DecisionMatrix Start Validation of C8H8BrNO3 Goal What is the primary goal? Start->Goal Identity Confirm Identity Goal->Identity Purity Determine Purity Goal->Purity HRMS Run HRMS (Check Br Isotope Pattern) Identity->HRMS Destructive Is sample precious? Purity->Destructive EA Run Elemental Analysis (Destructive, ±0.4%) Destructive->EA No qNMR Run qNMR (Non-destructive, Absolute) Destructive->qNMR Yes

Caption: Decision tree for selecting the appropriate analytical technique based on sample value and data requirements.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[10] Standard Atomic Weights of the Elements.[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][6][7][8] Journal of Medicinal Chemistry. [Link]

Sources

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Retrosynthesis Analysis

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Method

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Model Template_relevance
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